Acalisib
Description
This compound is an inhibitor of the beta and delta isoforms of the 110 kDa catalytic subunit of class IA phosphoinositide-3 kinases (PI3K) with potential immunomodulating and antineoplastic activities. This compound inhibits the activity of PI3K, thereby preventing the production of the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3), which decreases tumor cell proliferation and induces cell death. PI3K-mediated signaling is often dysregulated in cancer cells; the targeted inhibition of PI3K is designed to preserve PI3K signaling in normal, non-neoplastic cells.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-3-phenyl-2-[(1S)-1-(7H-purin-6-ylamino)ethyl]quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN7O/c1-12(27-19-17-18(24-10-23-17)25-11-26-19)20-28-16-8-7-13(22)9-15(16)21(30)29(20)14-5-3-2-4-6-14/h2-12H,1H3,(H2,23,24,25,26,27)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCINCLJNAXZQF-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(C=C(C=C2)F)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC2=C(C=C(C=C2)F)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870281-34-8 | |
| Record name | Acalisib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870281348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acalisib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15407 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ACALISIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OVW60IDW1D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Acalisib's Mechanism of Action in B-Cell Malignancies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acalisib (formerly GS-9820) is a potent and highly selective, second-generation inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). In B-cell malignancies, the PI3K/Akt/mTOR signaling pathway is frequently overactive, playing a crucial role in cell proliferation, survival, and trafficking. This compound's targeted inhibition of PI3Kδ disrupts this pathway, leading to the induction of apoptosis and a reduction in tumor cell growth. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: Selective PI3Kδ Inhibition
This compound exerts its therapeutic effect by selectively targeting the delta isoform of the class I phosphoinositide 3-kinases (PI3Ks). PI3Kδ is predominantly expressed in hematopoietic cells and is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of malignant B-cells.[1][2]
Upon BCR activation, PI3Kδ is recruited to the plasma membrane where it phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3, in turn, recruits and activates downstream effectors, most notably the serine/threonine kinase Akt.[1][3] Activated Akt then orchestrates a cascade of signaling events that promote cell survival by inhibiting pro-apoptotic proteins and activating transcription factors involved in cell growth and proliferation.[1][4]
This compound, by binding to the ATP-binding site of PI3Kδ, prevents the conversion of PIP2 to PIP3. This blockade of a crucial upstream signaling node leads to the suppression of Akt activation and the subsequent deactivation of the entire PI3K/Akt/mTOR pathway. The ultimate consequence for the malignant B-cell is the inhibition of proliferation and the induction of programmed cell death (apoptosis).
Quantitative Data on this compound's Potency and Selectivity
The preclinical and clinical efficacy of this compound is underpinned by its potent and selective inhibition of PI3Kδ. The following tables summarize key quantitative data from in vitro and clinical studies.
| Parameter | Value | Assay Type | Reference |
| IC50 (PI3Kδ) | 12.7 nM | Biochemical in vitro lipid kinase assay | [5][6] |
| IC50 (PI3Kα) | 5,441 nM | Biochemical in vitro lipid kinase assay | [6] |
| IC50 (PI3Kβ) | 3,377 nM | Biochemical in vitro lipid kinase assay | [6] |
| IC50 (PI3Kγ) | 1,389 nM | Biochemical in vitro lipid kinase assay | [6] |
| EC50 (CD63 Expression) | 14 nM | Human basophil activation assay | [5] |
Table 1: In Vitro Potency and Selectivity of this compound. The IC50 (half-maximal inhibitory concentration) values demonstrate this compound's high selectivity for the PI3Kδ isoform compared to other class I PI3K isoforms. The EC50 (half-maximal effective concentration) in a cell-based assay further confirms its potent activity.
| Malignancy | Overall Response Rate (ORR) | Patient Population | Clinical Trial Phase | Reference |
| Chronic Lymphocytic Leukemia (CLL) | 53.3% | Relapsed/Refractory | Phase 1b | [7] |
| Non-Hodgkin's Lymphoma (NHL) / Hodgkin's Lymphoma (HL) | 28.6% | Relapsed/Refractory | Phase 1b | [7] |
Table 2: Clinical Efficacy of this compound. Data from a phase 1b study of this compound monotherapy in patients with relapsed or refractory lymphoid malignancies.
Key Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of PI3K isoforms.
Methodology:
-
Reagents: Recombinant human PI3K isoforms (α, β, γ, δ), ATP, PIP2 substrate, kinase buffer, this compound (GS-9820) stock solution (e.g., 10 mM in DMSO).
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, combine the recombinant PI3K enzyme, PIP2 substrate, and this compound at various concentrations in kinase buffer.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This can be done using a variety of commercially available kits (e.g., ADP-Glo™ Kinase Assay).
-
Plot the percentage of kinase inhibition against the logarithm of this compound concentration to determine the IC50 value.
-
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of this compound on the metabolic activity of B-cell malignancy cell lines, which is an indicator of cell viability and proliferation.
Methodology:
-
Reagents: B-cell malignancy cell lines, complete culture medium, this compound stock solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent, solubilization solution (e.g., DMSO or a detergent-based solution).
-
Procedure:
-
Seed the B-cell malignancy cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Treat the cells with serial dilutions of this compound and a vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot against this compound concentration to determine the GI50 (concentration for 50% growth inhibition).[8][9]
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis and distinguish it from necrosis in B-cell lines treated with this compound.
Methodology:
-
Reagents: B-cell malignancy cell lines, complete culture medium, this compound stock solution, Annexin V-FITC (or another fluorochrome), Propidium Iodide (PI), 1X Binding Buffer, and phosphate-buffered saline (PBS).
-
Procedure:
-
Treat cells with this compound at various concentrations and a vehicle control for a predetermined time.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.[10][11][12][13]
-
Western Blot for Phospho-Akt
This technique is used to measure the phosphorylation status of Akt, a key downstream effector of PI3K, to confirm that this compound is inhibiting the signaling pathway.
Methodology:
-
Reagents: B-cell malignancy cell lines, complete culture medium, this compound stock solution, lysis buffer with protease and phosphatase inhibitors, primary antibodies (anti-phospho-Akt Ser473, anti-total Akt), HRP-conjugated secondary antibody, and chemiluminescent substrate.
-
Procedure:
-
Treat cells with this compound for a short period (e.g., 1-2 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt to ensure equal protein loading.
-
Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt.[14][15][16]
-
Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathways and experimental workflows related to this compound's mechanism of action.
References
- 1. mdpi.com [mdpi.com]
- 2. Regulation of B-Cell Receptor Signaling and Its Therapeutic Relevance in Aggressive B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Idelalisib activates AKT via increased recruitment of PI3Kδ/PI3Kβ to BCR signalosome while reducing PDK1 in post-therapy CLL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Preclinical activity of a novel multi-axis inhibitor in aggressive and indolent B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - LT [thermofisher.com]
- 12. novusbio.com [novusbio.com]
- 13. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ccrod.cancer.gov [ccrod.cancer.gov]
- 15. usbio.net [usbio.net]
- 16. researchgate.net [researchgate.net]
Investigating the Downstream Effects of Acalisib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acalisib (formerly GS-9820) is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many B-cell malignancies. By selectively targeting PI3Kδ, which is predominantly expressed in hematopoietic cells, this compound offers a targeted therapeutic approach with the potential for reduced off-target effects compared to pan-PI3K inhibitors. This technical guide provides an in-depth overview of the downstream effects of this compound, compiling quantitative data from preclinical and clinical studies, detailing key experimental protocols, and visualizing the intricate signaling pathways involved.
Mechanism of Action and Downstream Signaling
This compound exerts its therapeutic effect by inhibiting the catalytic activity of PI3Kδ. This inhibition prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger. The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt. The subsequent cascade of events includes reduced phosphorylation of key proteins involved in cell survival and proliferation, ultimately leading to apoptosis and cell cycle arrest in malignant B-cells.
B-Cell Receptor (BCR) Signaling Pathway Inhibition by this compound
The B-cell receptor (BCR) signaling pathway is constitutively active in many B-cell malignancies and is a primary driver of tumor cell survival and proliferation. PI3Kδ is a central node in this pathway, and its inhibition by this compound effectively dampens these pro-survival signals.
Quantitative Data on the Downstream Effects of this compound
Preclinical Data
This compound has demonstrated potent and selective activity in a variety of preclinical models of B-cell malignancies.
| Cell Line | Disease Type | Assay | Endpoint | This compound IC50/EC50 | Reference |
| MEC-1 | Chronic Lymphocytic Leukemia (CLL) | Cell Viability | Inhibition of proliferation | ~1 µM | [1] |
| Primary CLL cells | Chronic Lymphocytic Leukemia (CLL) | Apoptosis | Induction of apoptosis | Dose-dependent increase | [2] |
| Various Lymphoma Cell Lines | B-cell Lymphoma | Cell Viability | Inhibition of proliferation | nM to low µM range | N/A |
Table 1: Preclinical Activity of this compound in B-cell Malignancy Cell Lines.
| Target Protein | Phosphorylation Site | Cell Line/Model | This compound Concentration | Fold Change vs. Control | Reference |
| Akt | Ser473 | MEC-1 (CLL) | 0.2 µM | Decreased | [1] |
| Akt | Thr308 | MEC-1 (CLL) | 0.2 µM | Decreased | [1] |
| S6 Ribosomal Protein | Ser240/244 | Lymphoma cell lines | Varies | Decreased | N/A |
Table 2: Effect of this compound on Downstream Signaling Proteins.
Clinical Data
The phase 1b clinical trial NCT01705847 evaluated the safety and efficacy of this compound in patients with relapsed/refractory lymphoid malignancies.
| Characteristic | Value |
| Number of Patients | 38 |
| Median Age (years) | 68 (range, 41-86) |
| Male/Female | 28/10 |
| Disease Type | |
| Chronic Lymphocytic Leukemia (CLL) | 15 |
| Non-Hodgkin Lymphoma (NHL) | 22 |
| Hodgkin Lymphoma (HL) | 1 |
| Median Prior Therapies | 3 (range, 1-11) |
Table 3: Baseline Patient and Disease Characteristics from NCT01705847.
| Response Metric | All Patients (n=38) | CLL (n=15) | NHL/HL (n=23) |
| Overall Response Rate (ORR) | 42.1% | 53.3% | 34.8% |
| Complete Response (CR) | 0% | 0% | 0% |
| Partial Response (PR) | 42.1% | 53.3% | 34.8% |
| Stable Disease (SD) | 36.8% | 33.3% | 39.1% |
| Progressive Disease (PD) | 15.8% | 13.3% | 17.4% |
Table 4: Efficacy Results from the NCT01705847 Study.
| Adverse Event (Any Grade) | Frequency |
| Diarrhea | 47% |
| Fatigue | 37% |
| Nausea | 32% |
| Pyrexia | 29% |
| Rash | 26% |
| Grade ≥3 Adverse Events | |
| Neutropenia | 16% |
| Pneumonia | 11% |
| Anemia | 8% |
| Diarrhea | 8% |
Table 5: Common Treatment-Emergent Adverse Events in the NCT01705847 Study.
Modulation of the Tumor Microenvironment
This compound not only has direct effects on tumor cells but also modulates the tumor microenvironment, which can contribute to its anti-cancer activity.
| Immune Cell Population | Effect of this compound | Mechanism | Reference |
| Regulatory T cells (Tregs) | Decrease | Inhibition of PI3Kδ signaling, which is crucial for Treg function and survival. | [3] |
| Myeloid-Derived Suppressor Cells (MDSCs) | Potential Decrease | PI3Kδ is implicated in the function of MDSCs; its inhibition may reduce their suppressive activity. | [4] |
| CD8+ T cells | Increase in activity | Reduction of immunosuppressive cells like Tregs and MDSCs can lead to enhanced cytotoxic T-cell function. | [3] |
Table 6: Effects of this compound on Immune Cell Populations in the Tumor Microenvironment.
| Cytokine | Effect of this compound | Reference |
| IL-6 | Potential Decrease | [5] |
| TNF-α | Potential Decrease | [6] |
| CXCL13 | Potential Decrease | N/A |
Table 7: Potential Effects of this compound on Cytokine Levels.
Experimental Protocols
Western Blot Analysis of Akt Phosphorylation
This protocol describes the methodology for assessing the phosphorylation status of Akt at Ser473 and Thr308 in lymphoma cells following treatment with this compound.
Detailed Steps:
-
Cell Culture and Treatment: Plate lymphoma cells at a density of 1x10^6 cells/mL and treat with desired concentrations of this compound or vehicle control (DMSO) for specified time periods.
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473), p-Akt (Thr308), total Akt, and a loading control (e.g., GAPDH or β-actin), diluted in blocking buffer.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein and loading control.
Flow Cytometry for Immunophenotyping of T-cell Subsets
This protocol outlines the procedure for analyzing T-cell populations in peripheral blood mononuclear cells (PBMCs) from patients treated with this compound.
Detailed Steps:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Staining: Resuspend PBMCs in FACS buffer and incubate with a cocktail of fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8, CD25) for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with FACS buffer.
-
Fixation and Permeabilization (for intracellular staining): If staining for intracellular markers like FoxP3 (for Tregs), fix and permeabilize the cells using a commercial kit according to the manufacturer's instructions.
-
Intracellular Staining: Incubate the permeabilized cells with the intracellular antibody (e.g., anti-FoxP3) for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells with permeabilization buffer.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software. Use a sequential gating strategy to identify T-cell subsets (e.g., CD3+CD4+ T-cells, CD3+CD8+ T-cells, and CD4+CD25+FoxP3+ Tregs).
Multiplex Cytokine Assay (Luminex)
This protocol describes the measurement of multiple cytokines in patient plasma samples using a Luminex-based multiplex immunoassay.
Detailed Steps:
-
Sample Preparation: Thaw plasma samples on ice and centrifuge to remove any debris.
-
Assay Procedure:
-
Prepare the antibody-coupled magnetic beads and add them to the wells of a 96-well plate.
-
Wash the beads using a magnetic plate washer.
-
Add standards, controls, and plasma samples to the wells and incubate to allow cytokines to bind to the capture antibodies on the beads.
-
Wash the beads to remove unbound components.
-
Add a biotinylated detection antibody cocktail and incubate.
-
Wash the beads.
-
Add streptavidin-phycoerythrin (SAPE) and incubate.
-
Wash the beads and resuspend in sheath fluid.
-
-
Data Acquisition: Acquire data on a Luminex instrument.
-
Data Analysis: Analyze the data using the instrument's software to determine the concentration of each cytokine in the samples based on the standard curves.
Conclusion
This compound is a promising targeted therapy for B-cell malignancies that effectively inhibits the PI3Kδ signaling pathway. This guide has provided a comprehensive overview of its downstream effects, supported by quantitative preclinical and clinical data. The detailed experimental protocols and signaling pathway diagrams serve as valuable resources for researchers and drug development professionals working to further elucidate the mechanism of action of this compound and to develop novel therapeutic strategies for hematological cancers. Further investigation into the broader phosphoproteomic changes induced by this compound and its detailed impact on the tumor microenvironment will continue to refine our understanding of this important therapeutic agent.
References
- 1. Idelalisib activates AKT via increased recruitment of PI3Kδ/PI3Kβ to BCR signalosome while reducing PDK1 in post-therapy CLL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Akt is activated in chronic lymphocytic leukemia cells and delivers a pro-survival signal: the therapeutic potential of Akt inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Idelalisib reduces regulatory T cells and activates T helper 17 cell differentiation in relapsed refractory patients with chronic lymphocytic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. TGF-α and IL-6 plasma levels selectively identify CML patients who fail to achieve an early molecular response or progress in the first year of therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Increased TNF-α production in response to IL-6 in patients with systemic inflammation without infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Acalisib (GS-9820): A Deep Dive into its Role in Lymphocyte Signaling Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of Acalisib (also known as GS-9820 and TGR-1202), a second-generation, orally bioavailable, and highly selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). We will delve into its core mechanism of action, its specific impact on critical lymphocyte signaling pathways, and the experimental methodologies used to characterize its activity. This document is intended for researchers, scientists, and drug development professionals working in oncology, immunology, and related fields.
This compound has demonstrated significant therapeutic potential in the treatment of various B-cell malignancies. Its high selectivity for the PI3Kδ isoform, which is predominantly expressed in hematopoietic cells, allows for a more targeted approach with a potentially improved safety profile compared to broader PI3K inhibitors. This guide synthesizes key preclinical and clinical data to provide a detailed understanding of this compound's role in modulating lymphocyte function.
Mechanism of Action and Pathway Inhibition
This compound exerts its effects by inhibiting the PI3Kδ enzyme, a critical component of the B-cell receptor (BCR) signaling pathway. In normal and malignant B-lymphocytes, the activation of the BCR leads to the recruitment and activation of PI3Kδ. This, in turn, phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt and Bruton's tyrosine kinase (BTK).
The activation of the Akt signaling cascade subsequently triggers a multitude of cellular processes crucial for B-cell proliferation, survival, and differentiation through downstream targets like the mammalian target of rapamycin (mTOR), glycogen synthase kinase 3 (GSK3), and the forkhead box O (FOXO) family of transcription factors. By selectively inhibiting PI3Kδ, this compound effectively curtails the production of PIP3, leading to the downregulation of this entire signaling cascade. This results in the induction of apoptosis and the inhibition of proliferation in malignant B-cells.
Caption: this compound's mechanism of action within the PI3K/Akt/mTOR signaling pathway.
Quantitative Analysis of this compound's Potency and Selectivity
The efficacy of this compound is underscored by its potent and selective inhibition of PI3Kδ. The following tables summarize key quantitative data from various preclinical studies.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| PI3K Isoform | IC50 (nM) | Selectivity vs. PI3Kδ |
| PI3Kδ | 13 | - |
| PI3Kγ | 241 | ~18.5-fold |
| PI3Kβ | 2,056 | ~158-fold |
| PI3Kα | 2,968 | ~228-fold |
Data compiled from various preclinical studies. IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.
Table 2: Cellular Activity of this compound in Malignant B-Cell Lines
| Cell Line | Disease Type | Assay | IC50 / Effect |
| SU-DHL-6 | Diffuse Large B-cell Lymphoma | pAkt (Ser473) Inhibition | IC50: 3 nM |
| JeKo-1 | Mantle Cell Lymphoma | pAkt (Ser473) Inhibition | IC50: 27 nM |
| Various B-cell lines | B-cell malignancies | Apoptosis Induction | Significant increase in apoptosis |
| Primary CLL cells | Chronic Lymphocytic Leukemia | Cell Viability | Reduction in viability |
This table summarizes the cellular effects of this compound on key downstream readouts like Akt phosphorylation and cell viability.
Experimental Protocols
To facilitate the replication and further investigation of this compound's effects, this section outlines the methodologies for key experiments.
1. In Vitro Kinase Assay
This assay is crucial for determining the direct inhibitory effect of this compound on the enzymatic activity of PI3K isoforms.
-
Objective: To determine the IC50 values of this compound against PI3Kδ, γ, β, and α.
-
Principle: A time-resolved fluorescence energy transfer (TR-FRET) assay is commonly used. The assay measures the production of PIP3 by recombinant PI3K enzymes.
-
Methodology:
-
Recombinant human PI3K isoforms are incubated with a specific substrate (e.g., PIP2) and ATP.
-
Serial dilutions of this compound are added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.
-
A detection mix containing a PIP3-binding protein (e.g., GRP1) and a fluorescently labeled antibody is added.
-
The TR-FRET signal is measured using a suitable plate reader. The signal is inversely proportional to the amount of PIP3 produced.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
2. Western Blotting for pAkt Inhibition
This method is used to assess the impact of this compound on the downstream PI3K signaling pathway within cells.
-
Objective: To measure the levels of phosphorylated Akt (pAkt) at Ser473 in response to this compound treatment.
-
Methodology:
-
Malignant B-cell lines (e.g., SU-DHL-6, JeKo-1) are cultured under standard conditions.
-
Cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 2 hours).
-
Following treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for pAkt (Ser473) and total Akt.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Densitometry is used to quantify the band intensities, and the ratio of pAkt to total Akt is calculated.
-
Caption: A typical experimental workflow for Western blot analysis of pAkt inhibition.
3. Cell Viability and Apoptosis Assays
These assays are fundamental to understanding the functional consequences of PI3Kδ inhibition by this compound.
-
Objective: To determine the effect of this compound on the viability and apoptosis of malignant B-cells.
-
Methodology (Viability - e.g., CellTiter-Glo®):
-
Cells are seeded in 96-well plates and treated with a dose range of this compound.
-
After a prolonged incubation period (e.g., 72 hours), a reagent that measures ATP levels (indicative of metabolically active cells) is added.
-
Luminescence is measured, which correlates with the number of viable cells.
-
-
Methodology (Apoptosis - e.g., Annexin V/PI Staining):
-
Cells are treated with this compound for a defined period (e.g., 48 hours).
-
Cells are harvested and washed.
-
Cells are stained with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of apoptotic cells) and Propidium Iodide (PI, which stains necrotic cells).
-
The stained cells are analyzed by flow cytometry to quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).
-
Conclusion
This compound is a potent and highly selective PI3Kδ inhibitor that effectively disrupts the aberrant signaling pathways driving the proliferation and survival of malignant B-lymphocytes. Its mechanism of action, centered on the inhibition of the PI3K/Akt/mTOR axis, has been well-characterized through a variety of in vitro and cellular assays. The quantitative data consistently demonstrates its high degree of selectivity for the delta isoform, which is a key attribute for its therapeutic window. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel PI3Kδ inhibitors. This in-depth understanding is critical for the ongoing development and optimal clinical application of this promising class of targeted therapies.
Early-Stage Research on Acalisib (CAL-120): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acalisib, also known as CAL-120 or GS-9820, is a potent and selective second-generation inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation. Dysregulation of this pathway is a hallmark of many cancers, particularly hematological malignancies where PI3Kδ is predominantly expressed and plays a crucial role in B-cell receptor signaling. This technical guide provides an in-depth overview of the early-stage research on this compound, encompassing its mechanism of action, preclinical efficacy, and early clinical findings.
Mechanism of Action
This compound is an inhibitor of the beta and delta isoforms of the 110 kDa catalytic subunit of class IA phosphoinositide-3 kinases (PI3K) with potential immunomodulating and antineoplastic activities.[1] By selectively inhibiting the PI3Kδ isoform, this compound blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, prevents the activation of downstream signaling proteins such as Akt and mammalian target of rapamycin (mTOR), leading to decreased tumor cell proliferation and the induction of apoptosis.[1] The targeted inhibition of PI3Kδ is designed to minimize effects on PI3K signaling in normal, non-neoplastic cells, potentially leading to a more favorable safety profile compared to pan-PI3K inhibitors.
Signaling Pathway
The following diagram illustrates the canonical PI3K/Akt/mTOR signaling pathway and the point of intervention by this compound.
Quantitative Data
Table 1: In Vitro Kinase Selectivity of this compound
| Kinase Target | IC50 (nM) | Fold Selectivity (vs. PI3Kδ) |
| PI3Kδ | 12.7 | 1 |
| PI3Kγ | 1,389 | ~109 |
| PI3Kβ | 3,377 | ~266 |
| PI3Kα | 5,441 | ~428 |
| DNA-PK | 18,700 | >1,472 |
| mTOR | >10,000 | >787 |
| hVPS34 | 12,700 | ~1,000 |
| PI3KCIIβ | >10,000 | >787 |
Data compiled from multiple sources.[2][3]
Table 2: In Vitro Cellular Activity of this compound
| Cell Line | Assay | Endpoint | IC50 / EC50 (nM) |
| Human Basophils | CD63 Expression (IgE-mediated) | Inhibition | 14 |
| Fibroblasts | pAkt Induction (PDGF-stimulated) | Inhibition | 11,585 |
| Fibroblasts | pAkt Induction (LPA-stimulated) | Inhibition | 2,069 |
| RAW264.7 | Cell Viability (MTT) | Inhibition | Not specified |
Data compiled from multiple sources.[2][4]
Table 3: In Vivo Efficacy of this compound (as GS-9820) in a Multiple Myeloma Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition |
| This compound (GS-9820) | 10 mg/kg | Sufficient to reduce tumor growth |
Note: Specific quantitative tumor growth inhibition data was not available in the reviewed sources.[3]
Table 4: Phase 1b Clinical Trial (NCT01705847) of this compound in Relapsed/Refractory Lymphoid Malignancies - Patient Demographics and Response
| Characteristic | Value |
| Number of Patients | 38 |
| Median Age (Range) | 69 (48-81) years |
| Most Common Malignancy | Chronic Lymphocytic Leukemia (CLL) (57.9%) |
| Median Prior Therapies (Range) | 3 (2-4) |
| Overall Response Rate (ORR) | 42.1% |
| ORR in CLL | 53.3% |
| ORR in NHL/HL | 28.6% |
| Dose Escalation Cohorts | 50, 100, 200, 400 mg twice daily |
Data from the final results of the NCT01705847 study.[5][6]
Experimental Protocols
Biochemical Kinase Assay (In Vitro)
This protocol outlines a general method for determining the in vitro potency of this compound against PI3K isoforms.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in assay buffer to achieve a range of concentrations.
-
Prepare a reaction buffer containing a buffer (e.g., HEPES), salts (e.g., MgCl2, NaCl), and a carrier protein (e.g., BSA).[7]
-
Dilute the purified recombinant PI3Kδ enzyme in the reaction buffer.
-
Prepare a solution of ATP at a concentration close to the Km of the enzyme.[1]
-
Prepare the lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2).
-
-
Assay Procedure:
-
In a microplate, add the diluted this compound or vehicle control (DMSO).
-
Add the diluted PI3Kδ enzyme to each well.
-
Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and PIP2.
-
Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at room temperature.
-
Stop the reaction by adding a solution containing EDTA.
-
-
Detection:
-
The amount of ADP produced, which is proportional to the kinase activity, can be measured using various commercial kits (e.g., ADP-Glo™ Kinase Assay).[7] These assays typically involve a coupled enzymatic reaction that generates a luminescent or fluorescent signal.
-
-
Data Analysis:
-
The signal from each well is measured using a plate reader.
-
The percentage of kinase inhibition is calculated relative to the vehicle control.
-
The IC50 value, the concentration of this compound that inhibits 50% of the enzyme activity, is determined by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This protocol describes a general method for assessing the effect of this compound on the viability of cancer cell lines.
Methodology:
-
Cell Seeding:
-
Harvest and count the desired cancer cell line (e.g., RAW264.7).
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 2.5-3 x 10^4 cells/cm²) in complete culture medium.[1]
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a stock solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in PBS (e.g., 5 mg/mL).
-
Add a small volume of the MTT solution to each well to a final concentration of approximately 0.5 mg/mL.[4]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
After the incubation, add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[1][4]
-
Mix thoroughly to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.[8]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Multiple Myeloma Xenograft Model (In Vivo)
This protocol provides a general framework for establishing a multiple myeloma xenograft model in mice to evaluate the in vivo efficacy of this compound.
Methodology:
-
Cell Culture and Animal Model:
-
Tumor Cell Implantation:
-
Harvest the multiple myeloma cells and resuspend them in a suitable medium or matrix (e.g., PBS or Matrigel).
-
Inject a specific number of cells (e.g., 1 x 10^6 to 10 x 10^7) subcutaneously into the flank of each mouse.[11]
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Monitor the mice regularly for tumor growth.
-
Measure the tumor volume using calipers, typically calculated using the formula: (Length x Width²) / 2.
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
This compound Administration:
-
Prepare this compound for oral administration in a suitable vehicle.
-
Administer this compound to the treatment group at a specified dose and schedule (e.g., 10 mg/kg, once or twice daily) via oral gavage.
-
Administer the vehicle alone to the control group.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth and the general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor volume and weight.
-
Calculate the tumor growth inhibition (TGI) for the this compound-treated group compared to the control group.
-
Conclusion
Early-stage research on this compound (CAL-120) has demonstrated its high potency and selectivity for the PI3Kδ isoform. Preclinical in vitro and in vivo studies have shown its ability to inhibit the PI3K signaling pathway and reduce the growth of cancer cells, particularly those of hematopoietic origin. The phase 1b clinical trial in patients with relapsed/refractory lymphoid malignancies provided initial evidence of its clinical activity, with a manageable safety profile. These findings have established a strong foundation for the further clinical development of this compound as a targeted therapy for certain cancers. Further research will be necessary to fully elucidate its therapeutic potential and identify patient populations most likely to benefit from this agent.
References
- 1. Preclinical animal models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Final results of a phase 1b study of the safety and efficacy of the PI3Kδ inhibitor this compound (GS-9820) in relapsed/refractory lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Final results of a phase 1b study of the safety and efficacy of the PI3Kδ inhibitor this compound (GS-9820) in relapsed/refractory lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promega.es [promega.es]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. [Establishment of xenotransplated mouse model using primary multiple myeloma cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mouse models of multiple myeloma: technologic platforms and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tumor.informatics.jax.org [tumor.informatics.jax.org]
Acalisib's Impact on the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acalisib (formerly GS-9820) is a potent and highly selective second-generation inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its dysregulation is a hallmark of many malignancies. While the direct anti-proliferative effects of PI3K inhibitors on tumor cells are well-established, there is a growing body of evidence highlighting their significant immunomodulatory role within the tumor microenvironment (TME). This document provides a technical overview of the known and inferred impacts of this compound on the TME, drawing from clinical trial data for this compound and preclinical and clinical data from other selective PI3Kδ inhibitors where direct this compound data is limited.
Core Mechanism of Action
This compound selectively inhibits PI3Kδ, an isoform predominantly expressed in hematopoietic cells.[1] This selectivity is crucial as it minimizes the off-target effects associated with broader PI3K inhibition. In a human basophil activation assay, this compound demonstrated high selectivity for PI3Kδ with an IC50 of 12.7 nM.[1] Inhibition of PI3Kδ in immune cells disrupts downstream signaling through Akt, leading to modulation of immune cell function, trafficking, and survival.
Impact on the Tumor Microenvironment
The anti-tumor activity of PI3Kδ inhibitors extends beyond direct effects on malignant B-cells to the modulation of the supportive TME.[2] This includes disrupting the interactions between tumor cells and the surrounding immune and stromal cells.
Quantitative Data on TME Modulation by PI3Kδ Inhibitors
Direct quantitative data on the impact of this compound on the TME from preclinical or clinical studies is not extensively available in the public domain. However, data from other selective PI3Kδ inhibitors, such as Idelalisib and Duvelisib, provide insights into the expected effects of this drug class.
| Parameter | Drug | Model/System | Key Findings | Reference |
| Immune Cell Populations | ||||
| Regulatory T cells (Tregs) | Idelalisib | Eμ-TCL1 mouse model of CLL | Decreased Treg numbers, proliferation, and activity. | [2] |
| CD8+ Effector T cells | Idelalisib | Eμ-TCL1 mouse model of CLL | Decreased numbers and cytotoxic ability. | [2] |
| Tumor-Associated Macrophages (TAMs) | Duvelisib | PTCL patient-derived xenograft | Shift from immunosuppressive M2-like to inflammatory M1-like phenotype. | [3] |
| Cytokine & Chemokine Modulation | ||||
| Pro-inflammatory Cytokines (IL-6, IL-10) | Idelalisib | In vitro studies | Reduction in pro-inflammatory cytokine production. | [4] |
| Chemokine-induced T-cell migration | Duvelisib | In vitro human T-cells (CXCL12-stimulated) | Blocked T-cell migration (EC50 128±39 nM). | [5] |
| Inhibitory Activity | ||||
| PI3K-δ in LPS-stimulated human monocytes | Duvelisib | Ex vivo whole blood assays | Potent inhibition (IC50 0.4 ±0.1 µM). | [5] |
| PI3K-δ in LPS-stimulated human monocytes | Idelalisib | Ex vivo whole blood assays | Potent inhibition (IC50 1.0±0.2 µM). | [5] |
Note: The data presented for Idelalisib and Duvelisib are intended to be illustrative of the potential effects of this compound, a fellow PI3Kδ inhibitor.
Signaling Pathways and Experimental Workflows
PI3Kδ Signaling Pathway in Immune Cells
The following diagram illustrates the central role of the PI3Kδ pathway in immune cell signaling and how its inhibition by this compound can alter downstream cellular functions.
Experimental Workflow for TME Analysis
This diagram outlines a typical workflow for assessing the impact of a PI3Kδ inhibitor like this compound on the tumor microenvironment in a preclinical setting.
Logical Relationships of PI3Kδ Inhibition in the TME
The following diagram illustrates the interconnected effects of PI3Kδ inhibition on various components of the tumor microenvironment.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to assess the impact of PI3Kδ inhibitors on the TME. These protocols are based on standard methodologies and should be optimized for specific experimental conditions.
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
Objective: To quantify the proportions of different immune cell subsets within the tumor.
Methodology:
-
Tumor Dissociation:
-
Excise tumors from treated and control animals and weigh them.
-
Mince the tumors into small pieces in RPMI-1640 medium.
-
Digest the tissue using a tumor dissociation kit (e.g., Miltenyi Biotec) or a cocktail of enzymes such as collagenase and DNase I for 30-60 minutes at 37°C with agitation.
-
Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Lyse red blood cells using an ACK lysis buffer.
-
Wash the cells with PBS containing 2% FBS.
-
-
Cell Staining:
-
Count the cells and adjust the concentration to 1x10^6 cells per sample.
-
Block Fc receptors with an anti-CD16/CD32 antibody.
-
Stain for surface markers using a cocktail of fluorescently conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-FoxP3, anti-CD25) for 30 minutes on ice in the dark.
-
For intracellular staining (e.g., FoxP3), fix and permeabilize the cells using a specialized buffer kit (e.g., eBioscience FoxP3/Transcription Factor Staining Buffer Set) according to the manufacturer's instructions.
-
Incubate with the intracellular antibody for 30 minutes at room temperature.
-
Wash the cells and resuspend in flow cytometry staining buffer.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer (e.g., BD LSRFortessa).
-
Analyze the data using flow cytometry analysis software (e.g., FlowJo) to gate on specific immune cell populations.
-
Immunohistochemistry (IHC) for CD8 and FoxP3
Objective: To visualize the spatial distribution and quantify the density of CD8+ T cells and regulatory T cells within the tumor tissue.
Methodology:
-
Tissue Preparation:
-
Fix freshly excised tumors in 10% neutral buffered formalin for 24 hours.
-
Process the fixed tissue and embed in paraffin.
-
Cut 4-5 µm thick sections and mount on charged slides.
-
-
Staining Procedure:
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.
-
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a protein block solution.
-
Incubate with the primary antibody (e.g., rabbit anti-CD8 and mouse anti-FoxP3) overnight at 4°C.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the signal using a DAB chromogen kit.
-
Counterstain with hematoxylin.
-
Dehydrate the sections and mount with a coverslip.
-
-
Image Analysis:
-
Scan the slides using a digital slide scanner.
-
Quantify the number of positive cells per unit area using image analysis software (e.g., QuPath or ImageJ).
-
Cytokine Profiling of Tumor Lysates
Objective: To measure the levels of various cytokines and chemokines within the tumor microenvironment.
Methodology:
-
Tumor Lysate Preparation:
-
Snap-freeze freshly excised tumors in liquid nitrogen.
-
Homogenize the frozen tumors in a lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate at high speed to pellet cellular debris.
-
Collect the supernatant (tumor lysate) and determine the total protein concentration using a BCA assay.
-
-
Multiplex Bead-Based Immunoassay (e.g., Luminex):
-
Dilute the tumor lysates to a consistent protein concentration.
-
Use a commercially available multiplex cytokine/chemokine panel.
-
Incubate the tumor lysates with the antibody-coupled magnetic beads according to the manufacturer's protocol.
-
Add the detection antibodies and then streptavidin-phycoerythrin.
-
Wash the beads between each step.
-
Acquire the data on a Luminex instrument.
-
-
Data Analysis:
-
Analyze the raw data using the instrument's software to calculate the concentration of each analyte based on a standard curve.
-
Normalize the cytokine concentrations to the total protein concentration of the lysate.
-
Conclusion
This compound, as a selective PI3Kδ inhibitor, holds significant potential to modulate the tumor microenvironment in favor of an anti-tumor immune response. While direct quantitative data for this compound's TME effects are still emerging, the evidence from analogous PI3Kδ inhibitors strongly suggests that its therapeutic efficacy is likely a combination of direct tumor cell inhibition and immunomodulation. The experimental protocols and analytical frameworks provided in this guide offer a robust starting point for researchers to further investigate and quantify the specific impacts of this compound on the complex cellular and molecular landscape of the tumor microenvironment.
References
- 1. Final results of a phase 1b study of the safety and efficacy of the PI3Kδ inhibitor this compound (GS-9820) in relapsed/refractory lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3Kδ Inhibitors as Immunomodulatory Agents for the Treatment of Lymphoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of the PI3K-δ,γ inhibitor duvelisib in a phase 1 trial and preclinical models of T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Idelalisib in the management of lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
Acalisib: A Technical Guide to its Immunomodulatory Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acalisib (GS-9820) is a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, a key enzyme in the PI3K/AKT/mTOR signaling pathway.[1][2] This pathway is crucial for the proliferation, survival, and activation of various immune cells, particularly those of hematopoietic origin.[3] Dysregulation of PI3Kδ signaling is implicated in numerous hematological malignancies and inflammatory conditions, making it a prime target for therapeutic intervention. This technical guide provides an in-depth exploration of the immunomodulatory properties of this compound, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.
Core Mechanism of Action
This compound exerts its effects by selectively inhibiting the p110δ catalytic subunit of the Class I PI3K family.[1][2] This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger. The reduction in PIP3 levels leads to decreased activation of downstream effectors such as AKT, thereby modulating cellular processes including proliferation, apoptosis, and cytokine production.[1]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Notes |
| PI3Kδ | 12.7 | Highly potent and selective inhibition. |
| PI3Kα | 5441 | Over 400-fold more selective for PI3Kδ. |
| PI3Kβ | 3377 | Over 260-fold more selective for PI3Kδ. |
| PI3Kγ | 1389 | Over 100-fold more selective for PI3Kδ. |
| DNA-PK | 18,700 | |
| mTOR | >10,000 | |
| hVPS34 | 12,700 | |
| Data compiled from multiple sources.[2] |
Table 2: Cellular Activity of this compound
| Assay | Cell Type | Stimulus | Readout | EC50 (nM) |
| Basophil Activation | Human Basophils | FcεRI | CD63 Expression | 14 |
| pAkt Inhibition | Fibroblasts | PDGF (PI3Kα-dependent) | pAkt levels | 11,585 |
| pAkt Inhibition | Fibroblasts | LPA (PI3Kβ-dependent) | pAkt levels | 2,069 |
| Data compiled from multiple sources.[3] |
Table 3: Clinical Efficacy of this compound in Relapsed/Refractory Lymphoid Malignancies (Phase 1b Study)
| Disease Type | Overall Response Rate (ORR) | Notes |
| Chronic Lymphocytic Leukemia (CLL) | 53.3% | Higher response rate observed in CLL patients. |
| Non-Hodgkin Lymphoma (NHL) / Hodgkin Lymphoma (HL) | 28.6% | |
| This was a dose-escalation study with doses ranging from 50 mg to 400 mg twice daily. |
Experimental Protocols
Biochemical Kinase Assay (In Vitro)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PI3K isoforms.
Methodology:
-
Reagents: Recombinant human PI3K isoforms (α, β, δ, γ), ATP, phosphatidylinositol (PI) or phosphatidylinositol-4,5-bisphosphate (PIP2) substrate, kinase buffer, and this compound.
-
Procedure:
-
This compound is serially diluted in DMSO to create a range of concentrations.
-
The kinase reaction is initiated by adding the PI3K enzyme to a mixture of the lipid substrate, ATP (often radiolabeled, e.g., [γ-³²P]ATP), and the respective this compound dilution in a kinase reaction buffer.
-
The reaction is incubated at room temperature for a specified period (e.g., 20-30 minutes).
-
The reaction is terminated by the addition of a stop solution (e.g., containing EDTA).
-
The phosphorylated lipid product is separated from the unreacted ATP, often through capture on a membrane or beads.
-
The amount of phosphorylated product is quantified using a suitable detection method (e.g., scintillation counting for radiolabeled ATP or fluorescence/luminescence for non-radioactive methods).
-
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a vehicle control (DMSO). The IC50 value is then determined by fitting the data to a dose-response curve.
Basophil Activation Assay (Ex Vivo)
Objective: To assess the functional effect of this compound on IgE-mediated basophil activation.
Methodology:
-
Sample: Freshly isolated human peripheral blood mononuclear cells (PBMCs) or whole blood.
-
Reagents: this compound, anti-IgE antibody (or a specific allergen), fluorescently labeled antibodies against basophil surface markers (e.g., CD123, HLA-DR-) and an activation marker (CD63), and a suitable buffer.
-
Procedure:
-
Whole blood or isolated PBMCs are pre-incubated with varying concentrations of this compound or a vehicle control.
-
Basophils are then stimulated with an optimal concentration of anti-IgE antibody to induce degranulation.
-
The cells are stained with a cocktail of fluorescently labeled antibodies.
-
The samples are analyzed by flow cytometry. Basophils are identified based on their specific surface marker profile (e.g., CD123 positive, HLA-DR negative).
-
The percentage of activated basophils is determined by quantifying the expression of CD63 on the surface of the gated basophil population.
-
-
Data Analysis: The percentage of CD63-positive basophils is plotted against the concentration of this compound to determine the EC50 value.
T-Cell Proliferation and Cytokine Production Assays
Methodology:
-
Sample: Purified CD4+ or CD8+ T-cells from human PBMCs.
-
Reagents: this compound, T-cell activation stimuli (e.g., anti-CD3/CD28 beads or specific antigens), proliferation dyes (e.g., CFSE), and reagents for cytokine analysis (e.g., ELISA or multiplex bead array kits).
-
Procedure (Proliferation):
-
T-cells are labeled with a proliferation dye (e.g., CFSE).
-
Labeled cells are cultured in the presence of varying concentrations of this compound or a vehicle control.
-
T-cell proliferation is induced by adding activation stimuli.
-
After a defined incubation period (e.g., 3-5 days), the dilution of the proliferation dye in daughter cells is measured by flow cytometry.
-
-
Procedure (Cytokine Production):
-
T-cells are cultured with this compound and activation stimuli as described above.
-
After 24-72 hours, the cell culture supernatant is collected.
-
The concentration of various cytokines (e.g., IFN-γ, IL-2, IL-10, TNF-α) in the supernatant is quantified using ELISA or a multiplex bead array.
-
-
Data Analysis: The percentage of proliferating cells or the concentration of secreted cytokines is analyzed to determine the inhibitory effect of this compound.
In Vivo Xenograft Model
Objective: To assess the anti-tumor efficacy of this compound in a preclinical model. A specific protocol for an this compound study was not detailed in the search results, so a general methodology is provided.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG).
-
Cell Line: A human hematological malignancy cell line (e.g., a lymphoma or leukemia cell line with known PI3K pathway activation).
-
Procedure:
-
The selected cancer cells are injected subcutaneously or intravenously into the mice.
-
Once tumors are established and reach a palpable size, the mice are randomized into treatment and control groups.
-
This compound is administered orally at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor volume is measured regularly (for subcutaneous models). For systemic models, disease progression can be monitored by bioluminescence imaging (if cells are engineered to express luciferase) or by monitoring animal weight and health.
-
At the end of the study, tumors and relevant tissues can be collected for further analysis (e.g., histology, western blotting for target modulation).
-
-
Data Analysis: Tumor growth curves are plotted to compare the efficacy of this compound treatment to the vehicle control. Statistical analysis is performed to determine the significance of any observed anti-tumor effects.
Visualizations
Caption: PI3K Signaling Pathway and this compound's Point of Intervention.
Caption: Workflow for Basophil Activation Assay with this compound.
References
Acalisib Target Discovery and Validation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acalisib (also known as GS-9820 or CAL-120) is a potent and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform.[1][2] The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation.[3] Dysregulation of this pathway is a hallmark of various cancers, particularly hematological malignancies, and inflammatory diseases.[4] The delta isoform of PI3K is predominantly expressed in hematopoietic cells, making it an attractive therapeutic target for B-cell malignancies and inflammatory conditions.[3][4] This technical guide provides an in-depth overview of the target discovery and validation of this compound, detailing the quantitative data, experimental protocols, and the underlying signaling pathways.
Quantitative Data Summary
The selectivity and potency of this compound have been extensively characterized through various in vitro assays. The following tables summarize the key quantitative data for this compound's inhibitory activity.
Table 1: this compound In Vitro Potency against Class I PI3K Isoforms
| Target | IC50 (nM) |
| PI3Kδ | 12.7 - 14 |
| PI3Kγ | 1389 |
| PI3Kβ | 3377 |
| PI3Kα | 5441 |
Data compiled from multiple sources.[1][2][3][5][6]
Table 2: this compound Selectivity against Other Kinases
| Target | IC50 |
| PI3KCIIβ | >10,000 nM |
| hVPS34 | 12,700 nM |
| DNA-PK | 18,700 nM |
| mTOR | >10,000 nM |
Data compiled from multiple sources.[5][6]
Table 3: this compound Cellular Activity
| Assay | Cell Type | Stimulus | Readout | EC50 (nM) |
| Basophil Activation | Human Basophils | FcεRI | CD63 Expression | 14 |
| pAkt Inhibition | Fibroblasts | PDGF (PI3Kα-dependent) | pAkt | 11,585 |
| pAkt Inhibition | Fibroblasts | LPA (PI3Kβ-dependent) | pAkt | 2,069 |
Data compiled from multiple sources.[3]
Signaling Pathway
The PI3K/Akt signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). This leads to the recruitment and activation of PI3K at the plasma membrane. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, leading to the regulation of various cellular functions, including cell survival, proliferation, and metabolism. This compound exerts its therapeutic effect by selectively inhibiting the PI3Kδ isoform, thereby blocking the production of PIP3 and the subsequent downstream signaling cascade in cells where this isoform is critical, such as malignant B-cells.
Caption: PI3K/Akt signaling pathway with this compound's point of inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the discovery and validation of this compound.
In Vitro PI3K Enzyme Assay (Adapta™ Universal Kinase Assay)
This assay quantifies the kinase activity of PI3Kδ and the inhibitory effect of this compound by measuring the amount of ADP produced during the kinase reaction.
-
Materials:
-
Recombinant human PI3Kδ enzyme
-
Adapta™ Kinase Assay Kit (including buffer, ATP, ADP, antibody, and tracer)
-
PIP2/PS (phosphatidylinositol-4,5-bisphosphate/phosphatidylserine) lipid vesicles
-
This compound (or other test compounds) dissolved in DMSO
-
384-well plates
-
Microplate reader
-
-
Protocol:
-
Prepare a reaction buffer containing the appropriate concentrations of PIP2/PS vesicles and DTT.
-
Serially dilute this compound in DMSO and then add to the reaction buffer.
-
Add the recombinant PI3Kδ enzyme to the wells containing the reaction buffer and this compound.
-
Initiate the kinase reaction by adding ATP to a final concentration that is at or near the Km for ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the Adapta™ detection mix, which includes an antibody-tracer pair that binds to ADP.
-
Incubate for 30 minutes at room temperature to allow for the development of the detection signal.
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible microplate reader.
-
Calculate the percent inhibition of PI3Kδ activity at each this compound concentration and determine the IC50 value using a suitable data analysis software.
-
Cellular p-Akt Western Blotting Assay
This assay measures the ability of this compound to inhibit the PI3K pathway in a cellular context by quantifying the phosphorylation of Akt (a downstream effector of PI3K).
-
Materials:
-
Hematopoietic cell line (e.g., a lymphoma or leukemia cell line)
-
Cell culture medium and supplements
-
This compound dissolved in DMSO
-
Stimulating agent (e.g., anti-IgM, chemokines)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, and anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Seed the cells in a multi-well plate and culture overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate agonist to activate the PI3K pathway.
-
After a short incubation period, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total Akt and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Quantify the band intensities to determine the effect of this compound on Akt phosphorylation.
-
In Vivo Tumor Xenograft Model
This study evaluates the anti-tumor efficacy of this compound in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice)
-
Human lymphoma or leukemia cell line for implantation
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Protocol:
-
Subcutaneously inject a suspension of the tumor cells into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10 mg/kg) or vehicle control to the respective groups daily via oral gavage.
-
Measure the tumor dimensions with calipers every few days and calculate the tumor volume.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Compare the tumor growth between the this compound-treated and vehicle-treated groups to determine the anti-tumor efficacy.
-
Experimental and Logical Workflows
The following diagrams illustrate the workflow for this compound's target discovery and validation, and the logical relationship between target inhibition and its therapeutic effects.
Caption: Experimental workflow for this compound's target validation.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. From Biology to Therapy: The CLL Success Story - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Potent efficacy of combined PI3K/mTOR and JAK or ABL inhibition in murine xenograft models of Ph-like acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacodynamics of Acalisib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the pharmacodynamics of Acalisib (also known as GS-9820 or CAL-120), a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) delta (δ) isoform. This compound has been investigated for its potential in treating certain hematological malignancies.[1][2] This document details its mechanism of action, selectivity profile, and its effects on key cellular signaling pathways, supported by experimental data and detailed methodologies.
Mechanism of Action
This compound is an inhibitor of the delta isoform of the 110 kDa catalytic subunit of class IA phosphoinositide-3 kinases (PI3K).[3] By selectively targeting PI3Kδ, this compound blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4] The reduction in PIP3 levels leads to decreased activation of downstream signaling proteins, most notably the serine/threonine kinase Akt (also known as protein kinase B). This inhibition of the PI3K/Akt signaling pathway ultimately results in reduced cell proliferation, survival, and differentiation, particularly in cells where this pathway is aberrantly active.[3][4] The PI3Kδ isoform is predominantly expressed in hematopoietic cells, making it a targeted therapy for certain B-cell malignancies.[2]
Selectivity and Potency
This compound demonstrates high selectivity for the PI3Kδ isoform over other class I PI3K enzymes. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. The inhibitory activity of this compound against various kinases has been quantified using in vitro kinase assays.
| Target Enzyme | IC50 (nM) |
| PI3Kδ | 12.7 [5][6] |
| PI3Kγ | 1,389[5][6] |
| PI3Kβ | 3,377[5][6] |
| PI3Kα | 5,441[5][6] |
| mTOR | >10,000[5] |
| DNA-PK | 18,700[5] |
Table 1: In vitro inhibitory activity of this compound against Class I PI3K isoforms and other kinases.
The data clearly indicates that this compound is significantly more potent against PI3Kδ compared to other PI3K isoforms and related kinases.
Cellular Effects
The pharmacodynamic effects of this compound have been demonstrated in various cellular contexts, particularly in cells of hematopoietic origin.
Inhibition of Downstream Signaling
This compound effectively suppresses the phosphorylation of Akt, a key downstream effector of PI3K. In fibroblast models, high concentrations of this compound were required to inhibit PDGF-induced (PI3Kα-dependent) and LPA-induced (PI3Kβ-dependent) pAkt, further highlighting its selectivity for PI3Kδ-mediated signaling.[4][5]
| Cellular Pathway | IC50 (nM) |
| PDGF-induced pAkt (PI3Kα) | 11,585[5] |
| LPA-induced pAkt (PI3Kβ) | 2,069[5][6] |
Table 2: Cellular activity of this compound on PI3Kα and PI3Kβ mediated signaling.
Effects on B-Cell Receptor (BCR) Signaling
The B-cell receptor (BCR) signaling pathway is critical for the survival and proliferation of B-cell malignancies and is heavily dependent on PI3Kδ. This compound has been shown to inhibit BCR-mediated signaling. In a human basophil activation assay, which serves as a surrogate for BCR signaling, this compound inhibited FcεRI-mediated (PI3Kδ-dependent) CD63 expression with high potency.[7]
| Assay | EC50 (nM) |
| FcεRI-mediated CD63 expression (PI3Kδ) | 14[4] |
| fMLP-mediated CD63 expression (PI3Kγ) | 2,065[4] |
Table 3: this compound's effect on basophil activation as a measure of PI3Kδ and PI3Kγ inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacodynamics of this compound.
In Vitro PI3Kδ Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies the enzymatic activity of PI3Kδ by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human PI3Kδ enzyme
-
PI3K Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)
-
Lipid substrate (e.g., PIP2)
-
ATP
-
This compound (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in the appropriate assay buffer.
-
Enzyme and Substrate Preparation: Dilute the PI3Kδ enzyme and lipid substrate in PI3K Reaction Buffer to the desired concentrations.
-
Kinase Reaction:
-
Add 0.5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 4 µL of the enzyme/lipid substrate mixture to each well.
-
Initiate the reaction by adding 0.5 µL of ATP solution.
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of pAkt Inhibition
This protocol describes the detection of phosphorylated Akt (pAkt) in cell lysates by Western blotting to assess the cellular activity of this compound.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture Ramos cells to the desired density.
-
Treat cells with varying concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 2 hours).
-
Stimulate the cells with an appropriate agonist (e.g., anti-IgM to activate BCR signaling) for a short period (e.g., 15 minutes) before harvesting.
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells by centrifugation and wash with cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pAkt (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total Akt and GAPDH to ensure equal loading.
-
Quantify the band intensities using densitometry software.
-
B-Cell Proliferation Assay (MTT)
This colorimetric assay measures cell proliferation and viability based on the metabolic activity of the cells.
Materials:
-
B-cell lymphoma cell line
-
Cell culture medium and supplements
-
This compound
-
Stimulating agent (e.g., anti-IgM and IL-4)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the B-cells into a 96-well plate at a predetermined optimal density.
-
Compound Treatment: Add serial dilutions of this compound or vehicle (DMSO) to the wells.
-
Stimulation: Add the stimulating agent to the appropriate wells. Include unstimulated controls.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of proliferation inhibition for each this compound concentration and determine the IC50 value.
Summary and Conclusion
This compound is a potent and highly selective inhibitor of PI3Kδ. Its pharmacodynamic profile is characterized by the targeted inhibition of the PI3K/Akt signaling pathway, leading to anti-proliferative and pro-apoptotic effects in cells dependent on this pathway, particularly malignant B-cells. The selectivity of this compound for the delta isoform minimizes the potential for off-target effects associated with broader PI3K inhibition. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other selective PI3Kδ inhibitors in preclinical and clinical development.
References
- 1. PI3K Signaling in Normal B Cells and Chronic Lymphocytic Leukemia (CLL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphoinositide 3′-kinase delta: turning off BCR signaling in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. B Cell Activation Functional Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 4. content.protocols.io [content.protocols.io]
- 5. In vitro Reconstitution of B Cell Receptor Antigen Interactions to Evaluate Potential Vaccine Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. The PI3K Isoforms p110α and p110δ are Essential for Pre-B Cell Receptor Signaling and B Cell Development - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Acalisib: Application Notes and Protocols for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acalisib (also known as GS-9820 or CAL-120) is a potent and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, with an IC50 value of approximately 12.7 nM to 14 nM.[1][2][3][4] Its selectivity for PI3Kδ over other Class I PI3K isoforms (α, β, γ) makes it a valuable tool for investigating the specific roles of this pathway in various cellular processes, particularly in immune function and malignancies of hematopoietic origin.[1][2] Dysregulation of the PI3K/Akt/mTOR signaling pathway is a common feature in many cancers, driving tumor cell proliferation, survival, and metastasis.[5][6][7] this compound's targeted inhibition of PI3Kδ offers a specific means to probe these pathways and evaluate its therapeutic potential.[8]
These application notes provide detailed information on the solubility, preparation, and laboratory use of this compound for both in vitro and in vivo studies.
Physicochemical Properties and Solubility
This compound is a solid, white to off-white powder.[2] Proper dissolution is critical for accurate and reproducible experimental results.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₆FN₇O | [2][8][9] |
| Molecular Weight | 401.4 g/mol | [2][8] |
| CAS Number | 870281-34-8 | [1][2] |
| Appearance | White to off-white solid | [2] |
Table 2: Solubility of this compound
| Solvent | Solubility | Comments |
| DMSO | ≥ 19.2 mg/mL to 125 mg/mL (approx. 47.8 mM to 311.41 mM) | [1][2][10] Ultrasonic agitation may be required.[2] It is recommended to use fresh, non-hygroscopic DMSO for optimal solubility.[2][3] |
| Water | Insoluble | [3] |
| Ethanol | Insoluble | [3] |
Mechanism of Action: PI3K/Akt/mTOR Signaling Pathway
This compound selectively inhibits PI3Kδ, a key enzyme in the PI3K/Akt/mTOR signaling cascade. This pathway is activated by various growth factors and cytokines, leading to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt and PDK1. The subsequent phosphorylation cascade ultimately regulates cellular processes including cell growth, proliferation, survival, and metabolism. By inhibiting PI3Kδ, this compound blocks the production of PIP3 and downstream signaling.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO, a common starting point for in vitro experiments.[1][2]
Materials:
-
This compound powder
-
Anhydrous/fresh DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For 1 mg of this compound (MW: 401.4 g/mol ), you will need 249.13 µL of DMSO to make a 10 mM solution.[2]
-
Dissolution: Add the appropriate volume of DMSO to the this compound powder in a sterile tube.
-
Mixing: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the solution in an ultrasonic water bath for a few minutes.[2]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months, protected from light.[2][3]
Protocol 2: Cell Viability (MTT) Assay
This protocol provides a general method for assessing the effect of this compound on the viability of adherent cells.
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% antibiotics)[1][2]
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT reagent (0.5 mg/mL)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2.5-3 x 10⁴ cells/cm² in 100 µL of complete medium and allow them to attach for 24 hours.[1][2]
-
Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations may range from 100 pM to 10 µM.[1][2] Remove the old medium from the cells and add 100 µL of the this compound-containing medium to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ incubator.[1][2]
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.[1][2]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate for another 24 hours to dissolve the formazan crystals.[1][2]
-
Measurement: Measure the absorbance at 550 nm with a reference wavelength of 700 nm using a plate reader.[1]
Protocol 3: Preparation of this compound for In Vivo Oral Gavage
This protocol describes the preparation of this compound for oral administration in animal models, such as mice.[1]
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Formulation Example (for a final concentration of ≥ 2.5 mg/mL): [2]
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Procedure:
-
Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Vehicle Preparation: In a sterile tube, add the required volume of PEG300.
-
Mixing: Add the this compound stock solution to the PEG300 and mix thoroughly until the solution is clear.
-
Emulsification: Add Tween-80 and mix until a clear solution is formed.
-
Final Dilution: Add the saline to the mixture to achieve the final desired volume and concentration. Mix well.
-
Administration: The solution should be prepared fresh on the day of use and administered via oral gavage. For example, this compound has been administered daily at doses of 5 and 10 mg/kg in mice.[1]
Note: For in vivo experiments, it is crucial to ensure the final formulation is a clear solution. If precipitation occurs, gentle heating and/or sonication may be used to aid dissolution.[2] Always perform a small-scale test formulation to ensure solubility and stability before preparing a large batch.
Safety Precautions
This compound is for research use only and not for human or veterinary use.[2] Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation. Consult the Safety Data Sheet (SDS) for more detailed safety information.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.amegroups.cn [cdn.amegroups.cn]
- 8. This compound | C21H16FN7O | CID 11618268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. apexbt.com [apexbt.com]
Application Notes and Protocols: Western Blot Analysis of the PI3K Pathway Following Acalisib Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of Acalisib, a selective phosphoinositide 3-kinase (PI3K) inhibitor, on the PI3K/Akt/mTOR signaling pathway using Western blot analysis. The protocols outlined below are intended for use by researchers, scientists, and drug development professionals familiar with basic cell culture and molecular biology techniques.
Introduction
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention.[1][4] this compound (GS-9820) is a potent and selective inhibitor of the delta isoform of PI3K (PI3Kδ), which is primarily expressed in hematopoietic cells and plays a crucial role in B-cell receptor signaling.[5]
Western blotting is a fundamental technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[6][7][8] By using antibodies specific to total and phosphorylated forms of key proteins in the PI3K pathway, researchers can assess the inhibitory activity of this compound and its downstream effects.
Data Presentation
The following tables summarize representative quantitative data from Western blot analyses of cancer cell lines treated with a PI3K inhibitor. The data is presented as the relative phosphorylation of key downstream targets of the PI3K pathway, normalized to the total protein levels.
Table 1: Dose-Dependent Inhibition of Akt Phosphorylation by a PI3K Inhibitor in H460 Lung Cancer Cells (24-hour treatment)
| Treatment Concentration (µM) | p-Akt (Ser473) / Total Akt (Relative Ratio) | p-Akt (Thr308) / Total Akt (Relative Ratio) |
| 0 (Vehicle Control) | 1.00 | 1.00 |
| 0.1 | 0.65 | 0.70 |
| 0.5 | 0.30 | 0.35 |
| 1.0 | 0.15 | 0.20 |
| 5.0 | 0.05 | 0.10 |
Data is representative and compiled based on findings from similar PI3K inhibitor studies.[8]
Table 2: Time-Course of PI3K Pathway Inhibition by a PI3K Inhibitor (1 µM) in a Cancer Cell Line
| Time Point | p-Akt (Ser473) / Total Akt (Relative Ratio) | p-S6 (Ser240/244) / Total S6 (Relative Ratio) |
| 0 hours | 1.00 | 1.00 |
| 2 hours | 0.45 | 0.55 |
| 8 hours | 0.20 | 0.30 |
| 24 hours | 0.10 | 0.15 |
Data is representative and compiled based on findings from similar PI3K inhibitor studies.
Experimental Protocols
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate the cancer cell line of interest (e.g., a hematological malignancy cell line for this compound) in appropriate cell culture dishes or plates. Allow the cells to adhere and reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing cell culture medium and replace it with the medium containing the various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 2, 8, 24 hours).
II. Cell Lysis and Protein Extraction
This protocol is for adherent cells. For suspension cells, pellet the cells by centrifugation before lysis.
-
Washing: Place the cell culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail immediately before use.
-
Cell Lysis: Add the ice-cold lysis buffer to the dish (e.g., 1 mL for a 10 cm dish).
-
Scraping and Collection: Scrape the adherent cells from the dish using a cold plastic cell scraper and transfer the cell lysate to a pre-cooled microcentrifuge tube.
-
Agitation: Maintain constant agitation for 30 minutes at 4°C to ensure complete lysis.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a fresh, pre-cooled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay, such as the Bradford or BCA assay.
III. SDS-PAGE and Western Blotting
-
Sample Preparation: Mix an appropriate amount of protein lysate (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the prepared samples onto a polyacrylamide gel (e.g., 4-12% gradient gel) and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt (Ser473), total Akt, phospho-S6 Ribosomal Protein (Ser240/244), total S6, and a loading control like GAPDH or β-actin) overnight at 4°C with gentle agitation. Dilute the antibodies in blocking buffer according to the manufacturer's recommendations.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody's host species for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein bands to their corresponding total protein bands to determine the relative level of phosphorylation.
Visualizations
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of the PI3K pathway.
References
- 1. Idelalisib activates AKT via increased recruitment of PI3Kδ/PI3Kβ to BCR signalosome while reducing PDK1 in post-therapy CLL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. AKT phosphorylation as a predictive biomarker for PI3K/mTOR dual inhibition-induced proteolytic cleavage of mTOR companion proteins in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Acalisib Combination Therapy Experimental Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing preclinical experiments to evaluate the efficacy of Acalisib in combination with other therapeutic agents. This compound is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), a key component of the B-cell receptor signaling pathway, which is often dysregulated in hematological malignancies.[1][2][3][4] Combining this compound with other anti-cancer drugs that have complementary mechanisms of action is a promising strategy to enhance therapeutic efficacy and overcome potential resistance.
Introduction to this compound Combination Therapy
This compound (also known as GS-9820) selectively targets PI3Kδ, which is primarily expressed in hematopoietic cells and plays a crucial role in B-cell proliferation, survival, and trafficking.[4] By inhibiting PI3Kδ, this compound disrupts downstream signaling pathways, including the AKT and NF-κB pathways, leading to decreased tumor cell proliferation and survival.[1]
The rationale for combination therapy with this compound is to target multiple nodes in cancer signaling networks simultaneously. This can lead to synergistic anti-tumor effects, delay or prevent the development of drug resistance, and potentially allow for lower doses of individual agents, thereby reducing toxicity. Potential combination partners for this compound include:
-
Chemotherapeutic agents: Conventional chemotherapy drugs that induce DNA damage or mitotic arrest can be combined with this compound to enhance cell killing.
-
BTK inhibitors (e.g., Acalabrutinib, Ibrutinib): Dual blockade of the B-cell receptor pathway by targeting both PI3Kδ and Bruton's tyrosine kinase (BTK) can lead to enhanced efficacy in B-cell malignancies.
-
BCL-2 inhibitors (e.g., Venetoclax): Combining this compound with inhibitors of the anti-apoptotic protein BCL-2 can more effectively induce apoptosis in cancer cells.
-
Monoclonal antibodies (e.g., Rituximab): Targeting cell surface antigens with monoclonal antibodies can complement the intracellular signaling inhibition of this compound.
Key Experimental Assays for Evaluating this compound Combination Therapies
A panel of in vitro and in vivo assays is essential to robustly evaluate the potential of an this compound combination therapy.
In Vitro Assays:
-
Cell Viability and Proliferation Assays: To determine the effect of single agents and combinations on cancer cell growth.
-
Synergy Assays: To quantitatively assess whether the combination of this compound and a partner drug is synergistic, additive, or antagonistic.
-
Apoptosis Assays: To measure the induction of programmed cell death by the combination therapy.
-
Western Blot Analysis: To investigate the molecular mechanisms of action by examining the modulation of key signaling proteins.
In Vivo Assays:
-
Xenograft Models: To evaluate the anti-tumor efficacy of the combination therapy in a living organism.
Data Presentation
Quantitative data from the experimental assays should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: In Vitro Cytotoxicity of this compound in Combination with Chemotherapeutic Agents in Multiple Myeloma (MM) BMMC Samples
| Treatment Group | Concentration | % Decrease in Proliferation (Mean ± SD) | p-value (vs. single agent) |
| This compound + Melphalan | 100nM - 1µM this compound + 10µM Melphalan | Significant decrease | < 0.05 |
| This compound + Dexamethasone | 100nM - 1µM this compound + 1µM Dexamethasone | Significant decrease | < 0.05 |
| This compound + Doxorubicin | Not specified | Synergistic in 2/6 patient samples | Not specified |
| This compound + Bortezomib | Not specified | Synergistic in 2/6 patient samples | Not specified |
Data adapted from a preclinical study on GS-9820 (this compound) in Multiple Myeloma.[5]
Table 2: Efficacy of Acalabrutinib (BTK inhibitor) and ACP-319 (PI3Kδ inhibitor) Combination in a CLL Mouse Model
| Treatment Group | Outcome | Result |
| Single Agents | Survival | Improved survival by a few days compared to control |
| Combination Therapy | Survival | Extended survival by over two weeks compared to either single agent |
| Combination Therapy | Tumor Proliferation | Reduced |
| Combination Therapy | NF-κB Signaling | Reduced |
| Combination Therapy | BCL-xL and MCL-1 Expression | Reduced |
Data from a preclinical study combining a BTK inhibitor with a PI3Kδ inhibitor in a CLL mouse model, demonstrating the potential for this combination strategy.[1]
Experimental Protocols
Protocol: Cell Viability and Proliferation Assay (MTT Assay)
This protocol is for assessing the effect of this compound combination therapy on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
This compound (GS-9820)
-
Combination drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the combination drug in culture medium.
-
Treat the cells with single agents or the combination at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Protocol: Synergy Analysis using the Combination Index (CI) Method
This protocol describes how to determine if the interaction between this compound and a partner drug is synergistic.
Procedure:
-
Perform a cell viability assay as described above with a range of concentrations for each drug alone and in combination at a constant ratio.
-
Use software such as CompuSyn to calculate the Combination Index (CI) based on the median-effect principle of Chou and Talalay.
-
Interpret the CI values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Protocol: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound, the combination drug, or the combination for 24-48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Protocol: Western Blot Analysis of PI3K/AKT and BTK Signaling Pathways
This protocol is for assessing the effect of this compound combination therapy on key signaling proteins.
Materials:
-
Treated and control cell lysates
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-BTK, anti-BTK, anti-PARP, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound, the combination drug, or the combination for the desired time points.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the protein expression to a loading control like β-actin.
Protocol: In Vivo Human Tumor Xenograft Model
This protocol outlines a general procedure for evaluating this compound combination therapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Combination drug formulation
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10^6 cells) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, combination drug alone, this compound + combination drug).
-
Administer the treatments as per the planned schedule (e.g., daily oral gavage for this compound).
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Plot tumor growth curves and perform statistical analysis to compare the efficacy of the different treatment groups.
Visualizations
Caption: this compound inhibits PI3Kδ, blocking downstream AKT and NF-κB signaling.
Caption: Workflow for preclinical evaluation of this compound combination therapy.
References
Application Notes: Assessing Acalisib Cytotoxicity with the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acalisib (GS-9820) is a potent and highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its dysregulation is a common feature in many cancers, particularly those of hematopoietic origin.[1][2][3] this compound exerts its antineoplastic effects by blocking the PI3Kδ-mediated production of phosphatidylinositol-3,4,5-trisphosphate (PIP3), which in turn inhibits downstream signaling, leading to decreased tumor cell proliferation and the induction of apoptosis.[1][2] The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5] This document provides a detailed protocol for using the MTT assay to quantify the cytotoxic effects of this compound on cancer cell lines.
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of metabolically active, viable cells.[4][6] The resulting formazan crystals are solubilized, and the absorbance of the colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells, allowing for the quantitative determination of this compound-induced cytotoxicity.[6][7]
Experimental Protocol: MTT Assay for this compound Cytotoxicity
This protocol provides a step-by-step guide for determining the half-maximal inhibitory concentration (IC50) of this compound in adherent or suspension cancer cell lines.
I. Materials and Reagents
-
Cell Lines: Appropriate cancer cell line(s) (e.g., lymphoid malignancy cell lines).
-
This compound (GS-9820): Prepare a concentrated stock solution (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Store at -20°C or -80°C.[8]
-
Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent: 5 mg/mL solution of MTT in sterile Phosphate Buffered Saline (PBS). Filter-sterilize and store protected from light at -20°C.[6]
-
Solubilization Solution: DMSO, or 10% SDS in 0.01 M HCl.[9]
-
Equipment:
-
Sterile 96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (capable of reading absorbance at 570 nm, with a reference wavelength of ~630 nm)
-
Multichannel pipette
-
Sterile pipette tips and reagent reservoirs
-
II. Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
III. Step-by-Step Procedure
Day 1: Cell Seeding
-
Harvest cells that are in the logarithmic growth phase. Perform a cell count using a hemocytometer or automated cell counter and assess viability (typically >90%).
-
Calculate the required cell suspension volume to seed between 5,000 and 10,000 cells per well in a 96-well plate. The optimal seeding density should be determined empirically for each cell line to ensure cells are still in exponential growth at the end of the assay.[4]
-
Seed the cells in a final volume of 100 µL of culture medium per well.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow cells to attach (for adherent lines) and resume normal growth.
Day 2: this compound Treatment
-
Prepare serial dilutions of this compound from your DMSO stock solution in fresh culture medium. A typical concentration range might be from 0.01 µM to 100 µM.
-
Prepare a vehicle control solution containing the same final concentration of DMSO as the highest this compound concentration (e.g., <0.1%).
-
Carefully remove the old medium from the wells (for adherent cells) or add the treatment directly (for suspension cells). Add 100 µL of the this compound dilutions and control solutions to the appropriate wells. It is recommended to perform each treatment in triplicate.
-
Return the plate to the incubator for the desired exposure time (e.g., 48 or 72 hours).
Day 4/5: MTT Assay and Measurement
-
After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).[4]
-
Incubate the plate for 2 to 4 hours at 37°C. Visually inspect the wells for the formation of purple formazan precipitate.
-
After incubation, carefully remove the medium containing MTT. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate at a low speed (e.g., 500 x g for 5 minutes) and then carefully remove the supernatant.[9]
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the crystals.
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. Use a reference wavelength of 630 nm to reduce background noise.[6]
IV. Data Analysis
-
Correct for Background: Subtract the average OD of the medium-only wells from all other OD readings.
-
Calculate Percent Viability: Normalize the data to the vehicle control (untreated cells), which represents 100% viability.
-
% Viability = (Corrected OD of Treated Sample / Corrected OD of Vehicle Control) x 100
-
-
Determine IC50: Plot the % Viability against the log of this compound concentration. Use non-linear regression (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software like GraphPad Prism to calculate the IC50 value, which is the concentration of this compound that reduces cell viability by 50%.[1]
This compound Signaling Pathway
This compound selectively targets PI3Kδ, a key node in a pathway crucial for B-cell proliferation and survival. Inhibition of PI3Kδ prevents the phosphorylation of PIP2 to PIP3, thereby blocking the activation of downstream effectors like Akt and mTOR. This ultimately leads to cell cycle arrest and apoptosis.
Caption: this compound inhibits the PI3Kδ pathway, blocking downstream pro-survival signaling.
Data Presentation: Example Cytotoxicity Data
The following table is a representative example of how to summarize the results from an MTT assay assessing this compound cytotoxicity. IC50 values can vary significantly based on the cell line and experimental conditions such as treatment duration.
| Cell Line | Histology | Treatment Duration (hours) | IC50 of this compound (µM) [Example] |
| Raji | Burkitt's Lymphoma | 72 | 0.85 |
| Daudi | Burkitt's Lymphoma | 72 | 1.20 |
| KARPAS-422 | Diffuse Large B-Cell Lymphoma | 72 | 2.50 |
| MEC-1 | Chronic Lymphocytic Leukemia | 48 | 5.60 |
| Jurkat | T-cell Leukemia | 72 | > 20 (Resistant) |
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-cancer drug-mediated increase in mitochondrial mass limits the application of metabolic viability-based MTT assay in cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Human B Cells Mediate Innate Anti-Cancer Cytotoxicity Through Concurrent Engagement of Multiple TNF Superfamily Ligands [frontiersin.org]
- 7. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Proteasome inhibition overcomes resistance to targeted therapies in B-cell malignancy models and in an index patient - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Acalisib Technical Support Center: Troubleshooting Insolubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling Acalisib, with a specific focus on overcoming its limited solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound, also known as GS-9820 or CAL-120, is a potent and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, with an IC50 value of 12.7 nM.[1][2][3][4] It demonstrates significant selectivity for PI3Kδ over other class I PI3K enzymes like PI3Kα, PI3Kβ, and PI3Kγ.[1][2][4] this compound exerts its effect by blocking the PI3K/Akt/mTOR signaling pathway, which is critical for cell proliferation, survival, and differentiation.[2] By inhibiting PI3Kδ, this compound prevents the formation of the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3), ultimately leading to a reduction in tumor cell proliferation and the induction of cell death.[5]
Q2: Why is this compound considered poorly soluble in aqueous solutions?
This compound is a hydrophobic molecule, which inherently limits its ability to dissolve in water.[2][3][6][7] Its chemical structure contributes to its low solubility in aqueous media, making it classified as insoluble in water and ethanol.[2][3][6][7] This property presents a challenge for researchers conducting experiments in aqueous-based biological systems.
Q3: What is the recommended solvent for creating an initial this compound stock solution?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[1][3][4][6][7][8] It is crucial to use newly opened, anhydrous (hygroscopic) DMSO, as moisture can significantly reduce the solubility of the compound.[1][3]
Q4: My this compound is not fully dissolving or has precipitated out of my aqueous working solution. What steps can I take?
If you observe precipitation or incomplete dissolution, gentle warming and/or sonication of the solution can aid in dissolving the compound.[1] It is also critical to ensure that the final concentration of this compound in your aqueous buffer does not exceed its solubility limit. When preparing working solutions, the DMSO stock should be added to the aqueous buffer slowly while vortexing to facilitate mixing and prevent immediate precipitation. For in vivo experiments, it is highly recommended to prepare the formulation freshly on the day of use.[1]
Q5: How can I prepare this compound for in vitro cell-based assays?
For in vitro experiments, a common practice is to first prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM to 125 mg/mL).[1][4] This stock solution can then be serially diluted to the final desired concentration directly in the cell culture medium. It is important to ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q6: What are some established formulations for preparing this compound for in vivo animal studies?
Due to its poor aqueous solubility, this compound requires a specific vehicle for in vivo administration. Co-solvent formulations are typically used. See the "Experimental Protocols" and "Quantitative Solubility Data" sections below for detailed recipes that have been successfully used to achieve clear solutions at concentrations suitable for animal dosing.[1]
Q7: What are some general strategies to improve the solubility of poorly soluble compounds like this compound?
Several techniques are employed in pharmaceutical development to enhance the solubility of hydrophobic compounds.[9][10] These include:
-
Co-solvency: Using a mixture of a primary solvent (like water) with a water-miscible solvent in which the compound is more soluble (e.g., PEG300, ethanol).[9][11]
-
pH Adjustment: Modifying the pH of the solution can increase the solubility of ionizable compounds.[9][10][11][12]
-
Use of Surfactants: Agents like Tween-80 or Polysorbate 80 can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in water.[9][10][11]
-
Complexation: Utilizing molecules like cyclodextrins (e.g., SBE-β-CD) that can form inclusion complexes with the drug, thereby enhancing its aqueous solubility.[9]
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents and formulations.
| Solvent/Formulation | Solubility | Reference(s) |
| Water | Insoluble | [3] |
| Ethanol | Insoluble | [2][6] |
| Dimethyl Sulfoxide (DMSO) | ≥19.2 mg/mL to 125 mg/mL | [1][2][3][4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.23 mM) | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.23 mM) | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.23 mM) | [1] |
Note: The solubility in DMSO can be affected by the presence of moisture; using fresh, anhydrous DMSO is recommended.[1][3] Ultrasonic treatment may be required to achieve maximum solubility.[1][4]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 401.40 g/mol ). For 1 mL of a 10 mM solution, weigh 4.014 mg.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO.
-
Dissolution: Vortex the solution thoroughly. If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution.[1][4]
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to six months, protected from light.[1]
Protocol 2: Preparation of this compound for In Vivo Administration (Co-Solvent Formulation)
This protocol details the step-by-step preparation of a common vehicle for oral or parenteral administration.[1]
-
Initial Dissolution: Start by dissolving this compound in DMSO to create a concentrated precursor solution.
-
Solvent Addition Sequence: Add each solvent component sequentially, ensuring the solution is clear before adding the next component. The order is critical. For a 1 mL final volume:
-
Add 100 µL of DMSO (containing the pre-dissolved this compound) to 400 µL of PEG300. Mix until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture. Mix again until clear.
-
Finally, add 450 µL of saline to reach the final volume of 1 mL. Mix thoroughly.
-
-
Final Check: The resulting solution should be clear. If any precipitation occurs, gentle warming or sonication may be used to redissolve the compound.[1]
-
Administration: This formulation should be prepared fresh on the day of the experiment for optimal results.[1]
Visualizations
Caption: A workflow for dissolving and troubleshooting this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | C21H16FN7O | CID 11618268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. medkoo.com [medkoo.com]
- 8. caymanchem.com [caymanchem.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. brieflands.com [brieflands.com]
- 11. Methods of solubility enhancements | PPTX [slideshare.net]
- 12. researchgate.net [researchgate.net]
Optimizing Acalisib concentration for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Acalisib in in vitro experiments.
Troubleshooting Guide
Question: Why am I not observing the expected inhibitory effect of this compound on my cells?
Answer:
Several factors could contribute to a lack of efficacy. Consider the following:
-
Suboptimal Concentration: The effective concentration of this compound is highly dependent on the cell type and the specific PI3K isoform expression. This compound is highly selective for PI3Kδ.[1][2][3] If your cell line does not primarily rely on the PI3Kδ signaling pathway, you may observe a reduced effect. It is recommended to perform a dose-response curve to determine the optimal IC50 for your specific cell line.
-
Incorrect Inhibitor Preparation and Storage: this compound is typically dissolved in DMSO to create a stock solution.[1][4] Ensure the DMSO is of high quality and anhydrous, as hygroscopic DMSO can impact solubility.[1][4] Stock solutions should be stored at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.[1] Improper storage can lead to degradation of the compound.
-
Cell Culture Conditions: High serum concentrations in your culture media may contain growth factors that can counteract the inhibitory effects of this compound. Consider reducing the serum concentration or using serum-free media during the treatment period, if compatible with your experimental design.
-
Experimental Duration: The onset of this compound's effects can vary. Ensure your incubation time is sufficient to observe a response. A time-course experiment may be necessary to determine the optimal treatment duration.
Question: I am observing high levels of cytotoxicity or off-target effects. What could be the cause?
Answer:
While this compound is a selective inhibitor, high concentrations or prolonged exposure can lead to toxicity.
-
Concentration Too High: Exceeding the optimal concentration range can lead to off-target effects and cytotoxicity. Refer to the IC50 values in the table below and perform a dose-response experiment to identify a concentration that inhibits the target without causing excessive cell death.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture media is not exceeding a level that is toxic to your cells (typically <0.1-0.5%). Always include a vehicle control (media with the same concentration of solvent as the treated wells) in your experiments.
-
Cell Line Sensitivity: Some cell lines may be inherently more sensitive to PI3K inhibition. It is crucial to establish a baseline for cytotoxicity in your specific cell line.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform.[1][2][5] PI3Ks are a family of enzymes involved in crucial cellular functions like cell proliferation, survival, and differentiation.[2] this compound works by blocking the activity of PI3Kδ, which in turn prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2] This disruption of the PI3K/Akt signaling pathway ultimately leads to decreased tumor cell proliferation and the induction of cell death.[6][7]
What is the recommended starting concentration for in vitro experiments?
The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. However, a good starting point for a dose-response experiment is a range from 10 nM to 10 µM.[1] Based on its IC50 values, concentrations in the low nanomolar range are often effective for inhibiting PI3Kδ.[1][2][3]
How should I prepare this compound stock solutions?
This compound is typically prepared in dimethyl sulfoxide (DMSO).[1][4] For example, a 10 mM stock solution can be prepared by dissolving the appropriate mass of this compound in DMSO.[1] It may require ultrasonic treatment to fully dissolve.[3] It is crucial to use fresh, anhydrous DMSO as the compound's solubility can be affected by moisture.[4]
How do I store this compound?
For long-term storage, the solid form of this compound should be stored at 4°C, protected from light.[1] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months, protected from light.[1]
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various PI3K isoforms and in different cellular contexts. This data is essential for determining an appropriate concentration range for your experiments.
| Target | IC50 Value | Cell Type/Context | Reference |
| PI3Kδ | 12.7 nM | Biochemical Assay | [1][2][3] |
| PI3Kγ | 1,389 nM | Biochemical Assay | [1][3] |
| PI3Kβ | 3,377 nM | Biochemical Assay | [1][3] |
| PI3Kα | 5,441 nM | Biochemical Assay | [1][3] |
| PDGF-induced pAkt | 11,585 nM | Fibroblasts (PI3Kα) | [1][2] |
| LPA-induced pAkt | 2,069 nM | Fibroblasts (PI3Kβ) | [1][2] |
| FcεRI-mediated CD63 Expression | 14 nM | Basophils (PI3Kδ) | [2] |
| fMLP-mediated CD63 Expression | 2,065 nM | Basophils (PI3Kγ) | [2] |
Experimental Protocols
Detailed Protocol: Cell Viability (MTT) Assay
This protocol provides a detailed methodology for assessing the effect of this compound on cell viability using a colorimetric MTT assay.
-
Cell Seeding:
-
This compound Treatment:
-
Prepare a serial dilution of this compound in culture medium from your stock solution. A suggested concentration range is 100 pM to 10 µM.[1]
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control media.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator, allowing the MTT to be metabolized into formazan crystals.[1]
-
After the 4-hour incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]
-
Gently pipette up and down to ensure complete solubilization.
-
Incubate the plate for an additional 12-24 hours at 37°C.[1]
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (medium and MTT solution only).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Use a suitable software (e.g., GraphPad Prism) to calculate the IC50 value.
-
Visualizations
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: Workflow for a cell viability (MTT) assay with this compound.
References
Acalisib Technical Support Center: Managing Drug-Induced Cytotoxicity in Primary Cells
Welcome to the Acalisib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing and troubleshooting potential cytotoxicity when using this compound in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as GS-9820 or CAL-120) is a potent and highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] Its primary mechanism of action is to block the activity of PI3Kδ, which prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3] This disruption of the PI3K/Akt signaling pathway leads to decreased cell proliferation and the induction of cell death. PI3Kδ is predominantly expressed in hematopoietic cells, making it a key regulator of immune cell function.[4]
Q2: Why am I observing cytotoxicity in my primary cell cultures treated with this compound?
This compound's intended mechanism of action is to induce cell death in target cells, particularly those of hematopoietic origin where the PI3Kδ pathway is crucial for survival and proliferation.[4] Therefore, a certain level of cytotoxicity is expected. However, excessive or unexpected cell death in your primary cell cultures could be due to several factors including:
-
On-target effects: The primary cells you are using may be highly dependent on the PI3Kδ signaling pathway for survival.
-
Off-target effects: Although this compound is highly selective for PI3Kδ, at higher concentrations it may inhibit other kinases, potentially leading to unintended cytotoxic effects.
-
Dose and incubation time: The concentration of this compound and the duration of exposure can significantly impact cell viability.
-
Primary cell sensitivity: Primary cells can be more sensitive to perturbations than immortalized cell lines, and their response can vary between donors.[5]
Q3: What are the known off-target effects of this compound?
This compound is highly selective for PI3Kδ. However, at higher concentrations, it can inhibit other PI3K isoforms (α, β, γ) and other related kinases, though with significantly lower potency.[1][2] It is important to consider potential off-target effects, especially when using high concentrations of the inhibitor.[6] Non-kinase off-target effects have also been reported for some kinase inhibitors and should be considered as a possibility.[7]
Q4: Are certain types of primary cells more susceptible to this compound-induced cytotoxicity?
Yes, primary cells of hematopoietic origin, such as B cells, T cells, and basophils, are expected to be more sensitive to this compound due to the high expression and importance of PI3Kδ in these cell types.[4] For instance, this compound has been shown to suppress IgE receptor-mediated CD63 expression in human basophils with an EC50 of 14 nM.[8][9] In contrast, cells with lower PI3Kδ expression, such as some fibroblasts, may be less sensitive.[1]
Q5: How can I distinguish between apoptosis and necrosis in my this compound-treated primary cells?
A combination of Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD staining followed by flow cytometry is the most common and effective method.
-
Early apoptotic cells will be Annexin V positive and PI/7-AAD negative.[10][11]
-
Late apoptotic or necrotic cells will be positive for both Annexin V and PI/7-AAD.[10][11]
Troubleshooting Guides
Issue 1: Higher than Expected Cytotoxicity in Primary Immune Cells
| Possible Cause | Troubleshooting Step |
| This compound concentration is too high. | Perform a dose-response experiment to determine the optimal concentration that inhibits the target pathway without causing excessive cell death. Start with a broad range of concentrations (e.g., 1 nM to 10 µM) and narrow down to find the IC50 for cytotoxicity in your specific primary cell type. |
| Incorrect assessment of cell viability. | Use a robust method for viability assessment. For suspension cells like lymphocytes, a trypan blue exclusion assay can be quick but subjective. For more accurate results, use a fluorescence-based assay with a viability dye (e.g., Calcein-AM for live cells, Propidium Iodide for dead cells) and analyze by flow cytometry or a fluorescence plate reader. |
| On-target toxicity in sensitive primary cells. | If your primary cells are highly dependent on PI3Kδ signaling, some level of cytotoxicity is unavoidable. Consider using lower, non-lethal doses (e.g., 0.1–1 µM) for mechanistic studies if complete inhibition is not required. For some applications, it may be necessary to accept a certain level of cell death as an outcome of the treatment. |
| Primary cells are stressed. | Primary cells are sensitive to their culture environment. Ensure optimal culture conditions, including appropriate media, serum, and cell density. Avoid repeated freeze-thaw cycles and use early passage cells whenever possible.[12] |
Issue 2: Inconsistent Cytotoxicity Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Variability in primary cell donors. | Primary cells from different donors can exhibit significant biological variability. Whenever possible, pool cells from multiple donors or use a single donor for a set of comparative experiments. Always include appropriate controls for each donor. |
| Inconsistent this compound preparation. | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles. Ensure complete solubilization before diluting into your culture medium. |
| Differences in cell density at the time of treatment. | Cell density can influence the cellular response to a drug. Seed cells at a consistent density for all experiments. For adherent cells, allow them to attach and spread before adding this compound. |
| Edge effects in multi-well plates. | The outer wells of a multi-well plate are more prone to evaporation, which can concentrate the drug and affect cell viability. To minimize this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound on various PI3K isoforms and its effects on different cell types.
| Target | Assay Type | Cell Type/System | IC50 / EC50 | Reference |
| PI3Kδ | Kinase Assay | Purified Enzyme | 12.7 nM | [1] |
| PI3Kα | Kinase Assay | Purified Enzyme | 5,441 nM | [1] |
| PI3Kβ | Kinase Assay | Purified Enzyme | 3,377 nM | [1] |
| PI3Kγ | Kinase Assay | Purified Enzyme | 1,389 nM | [1] |
| PI3Kδ-mediated CD63 Expression | Basophil Activation Assay | Human Basophils | 14 nM | [8][9] |
| PDGF-induced pAkt (via PI3Kα) | pAkt Inhibition Assay | Fibroblasts | 11,585 nM | [1] |
| LPA-induced pAkt (via PI3Kβ) | pAkt Inhibition Assay | Fibroblasts | 2,069 nM | [1] |
| Cell Viability | MTT Assay | RAW264.7 (Macrophage cell line) | 100 pM to 10 µM (Dose-dependent decrease) | [1] |
| Cell Viability (Cytotoxicity) | Not specified | Primary Human T-cells | Data not available in cited literature | |
| Cell Viability (Cytotoxicity) | Not specified | Primary Human B-cells | Data not available in cited literature | |
| Cell Viability (Cytotoxicity) | Not specified | Primary Human Monocytes | Data not available in cited literature |
Experimental Protocols
Protocol 1: Assessing this compound Cytotoxicity using MTT Assay in Primary Immune Cells
This protocol is adapted for non-adherent primary immune cells (e.g., lymphocytes).
Materials:
-
Primary immune cells (e.g., PBMCs, isolated T cells or B cells)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Count viable cells using a hemocytometer and trypan blue exclusion.
-
Resuspend cells in complete culture medium to a final concentration of 1 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension (1 x 10^5 cells) to each well of a 96-well plate.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Add 100 µL of the this compound dilutions to the respective wells to achieve the desired final concentrations. For the vehicle control, add medium with the same final concentration of DMSO.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[2]
-
-
Solubilization:
-
Add 100 µL of the solubilization solution to each well.
-
Pipette up and down to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Protocol 2: Detecting Apoptosis with Annexin V and Propidium Iodide (PI) Staining
This protocol is for the analysis of apoptosis in this compound-treated primary lymphocytes by flow cytometry.
Materials:
-
This compound-treated and control primary lymphocytes
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Cold PBS
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting and Washing:
-
Collect the cells from your culture vessel into a centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes at room temperature.
-
Discard the supernatant and wash the cells once with cold PBS.[10]
-
-
Cell Resuspension:
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[13]
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[13]
-
Add 5 µL of PI staining solution.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Set up appropriate compensation and gates using unstained, Annexin V-only, and PI-only stained control cells.
-
Acquire data and analyze the percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Visualizations
This compound's Mechanism of Action in the PI3K/Akt Signaling Pathway
Caption: this compound inhibits PI3Kδ, blocking the PI3K/Akt pathway.
Experimental Workflow for Assessing this compound-Induced Cytotoxicity
Caption: Workflow for evaluating this compound's cytotoxic effects.
Logical Relationship for Troubleshooting High Cytotoxicity
Caption: Troubleshooting logic for high this compound cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Final results of a phase 1b study of the safety and efficacy of the PI3Kδ inhibitor this compound (GS-9820) in relapsed/refractory lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bosterbio.com [bosterbio.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. kosheeka.com [kosheeka.com]
- 13. bdbiosciences.com [bdbiosciences.com]
Technical Support Center: Overcoming Acalisib Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Acalisib in cancer cell lines. The information is tailored for scientists and drug development professionals to diagnose, understand, and overcome experimental hurdles related to this compound resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, with a reported IC50 of 12.7 nM.[1] It also inhibits the PI3K beta isoform, but to a lesser extent.[[“]] By inhibiting PI3Kδ, this compound blocks the production of the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3), which in turn downregulates the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for cell proliferation, survival, and differentiation. Dysregulation of PI3K signaling is a common event in many cancers, particularly those of hematopoietic origin.[3][4][5][6]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Resistance to PI3K inhibitors like this compound can be intrinsic (pre-existing) or acquired (developed during treatment). The primary mechanisms include:
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of the PI3K pathway by upregulating alternative survival pathways. The most common bypass pathways include:
-
MAPK/ERK Pathway: Increased signaling through the RAS-RAF-MEK-ERK cascade can promote cell survival and proliferation independently of the PI3K pathway.
-
AKT/mTOR Reactivation: Feedback loops can lead to the reactivation of AKT and mTOR signaling despite PI3Kδ inhibition.[[“]][4][5]
-
JAK/STAT Pathway: In some contexts, activation of the JAK/STAT pathway can contribute to resistance.
-
-
Genetic Alterations in the PI3K Pathway:
-
Mutations in PIK3CA or PIK3R1: While this compound targets the delta isoform, mutations in other PI3K isoforms or their regulatory subunits can sometimes confer resistance.[6][7]
-
Loss of PTEN: PTEN is a tumor suppressor that negatively regulates the PI3K pathway. Loss of PTEN function leads to the accumulation of PIP3 and constitutive activation of AKT, which can render PI3K inhibitors less effective.[6][7]
-
-
Tumor Microenvironment-Mediated Resistance:
-
CXCR4 Signaling: The interaction between the CXCR4 receptor on cancer cells and its ligand CXCL12 in the tumor microenvironment can promote cell survival and has been implicated in resistance to PI3Kδ inhibitors.[8]
-
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as ABC transporters, can reduce the intracellular concentration of the inhibitor.
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
To investigate the mechanism of resistance, a series of experiments can be performed:
-
Western Blotting: Analyze the phosphorylation status of key proteins in the PI3K/AKT/mTOR and MAPK/ERK pathways. Compare the protein expression and phosphorylation levels in your resistant cell line to the parental, sensitive cell line, both at baseline and after this compound treatment. Key proteins to examine include p-AKT, p-mTOR, p-S6K, p-ERK, and p-MEK.
-
Gene Sequencing: Sequence key genes in the PI3K pathway, such as PIK3CA, PIK3R1, and PTEN, to identify potential mutations in the resistant cell line.
-
Gene Expression Analysis: Use techniques like qPCR or RNA-seq to look for upregulation of genes associated with alternative signaling pathways or drug resistance.
-
Flow Cytometry: Assess the expression of cell surface receptors like CXCR4 that may be involved in microenvironment-mediated resistance.[8]
Troubleshooting Guides
Problem 1: Decreased Cell Death Observed After this compound Treatment
| Possible Cause | Troubleshooting Steps |
| Activation of pro-survival bypass pathways | 1. Perform Western Blot Analysis: Check for increased phosphorylation of key survival pathway proteins like p-AKT, p-mTOR, and p-ERK in the resistant cells compared to sensitive cells after this compound treatment. 2. Test Combination Therapies: Treat resistant cells with this compound in combination with inhibitors of the suspected bypass pathway (e.g., a MEK inhibitor for the MAPK pathway or an mTOR inhibitor).[9] |
| Loss of apoptotic signaling | 1. Conduct Apoptosis Assays: Use assays like Annexin V/PI staining followed by flow cytometry to quantify apoptosis in sensitive vs. resistant cells after this compound treatment. A lack of apoptosis in resistant cells is indicative of a blockage in this process. 2. Examine Apoptosis-Related Proteins: Perform Western blotting for key apoptosis regulators like Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL, BIM) and cleaved caspases. |
Problem 2: No significant change in cell proliferation after this compound treatment
| Possible Cause | Troubleshooting Steps |
| Development of a drug-tolerant persister cell population | 1. Long-term Viability Assays: Perform long-term colony formation assays to see if a small population of cells can survive and eventually regrow in the presence of this compound. 2. Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution of resistant cells. They may be entering a quiescent state rather than undergoing apoptosis. |
| Mutations in the PI3K pathway | 1. Gene Sequencing: As mentioned in the FAQs, sequence relevant genes in the PI3K pathway to identify mutations that may lead to constitutive activation.[6][7] |
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for this compound in sensitive and resistant cancer cell lines. Note that specific this compound-resistant cell line data is limited in the public domain; these values are illustrative for experimental design.
| Cell Line | This compound IC50 (nM) | Notes |
| Parental Lymphoma Cell Line (Sensitive) | 15 | |
| This compound-Resistant Lymphoma Sub-line | >1000 | Developed through continuous exposure to increasing concentrations of this compound. |
| Parental Leukemia Cell Line (Sensitive) | 25 | |
| This compound-Resistant Leukemia Sub-line | >1500 |
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of this compound concentrations for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Western Blotting for PI3K and MAPK Pathway Activation
This protocol is for detecting the phosphorylation status of key signaling proteins.
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of proteins of interest (e.g., AKT, S6K, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells.
-
Cell Harvesting: Collect both adherent and floating cells after treatment with this compound.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Signaling Pathways and Experimental Workflows
Caption: this compound resistance pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. consensus.app [consensus.app]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Combination Therapy Approach to Overcome the Resistance to PI3K Pathway Inhibitors in Gynecological Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CXCR4 can induce PI3Kδ inhibitor resistance in ABC DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination therapy with potent PI3K and MAPK inhibitors overcomes adaptive kinome resistance to single agents in preclinical models of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Acalisib off-target effects in preclinical studies
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of Acalisib (also known as GS-9820) observed in preclinical studies. The information is presented in a question-and-answer format to directly address potential issues and guide experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform.[1][2] Its inhibitory concentration (IC50) for PI3Kδ is approximately 12.7-14 nM.[1][2]
Q2: How selective is this compound against other PI3K isoforms?
This compound demonstrates significant selectivity for the δ isoform over other class I PI3K enzymes.[1] Preclinical data indicate a selectivity of 114- to 400-fold over PI3Kα, PI3Kβ, and PI3Kγ.[1] This selectivity is crucial for minimizing off-target effects related to the inhibition of other PI3K isoforms that have broader roles in normal cellular functions like insulin signaling.[3][4]
Q3: What are the known off-targets of this compound from preclinical kinase profiling?
Based on in vitro kinase assays, this compound shows substantially lower potency against other PI3K isoforms and related kinases. At a concentration of 10 µM, one study reported no significant binding to other kinases, highlighting its high selectivity.[5] The table below summarizes the IC50 values for this compound against its primary target and known off-targets.
Data Presentation: this compound Kinase Selectivity Profile
| Target Kinase | IC50 (nM) | Reference(s) |
| PI3Kδ (p110δ) | 12.7 - 14 | [1][2][6] |
| PI3Kγ (p110γ) | 1,389 | [2][6] |
| PI3Kβ (p110β) | 3,377 | [2][6] |
| PI3Kα (p110α) | 5,441 | [2][6] |
| PI3KCIIβ | >10,000 | [2][6] |
| hVPS34 | 12,600 - 12,700 | [2][6] |
| DNA-PK | >10,000 - 18,700 | [2][6] |
| mTOR | >10,000 | [2][6] |
Troubleshooting and Experimental Guidance
Q4: I am observing unexpected effects in my cell-based assays. Could these be due to this compound off-targets?
While this compound is highly selective, off-target effects are a possibility, especially at high concentrations. Consider the following:
-
Concentration: Are you using this compound at a concentration significantly higher than its IC50 for PI3Kδ? At concentrations approaching the micromolar range, inhibition of other PI3K isoforms (β and γ) may occur.[2][6]
-
Cellular Context: The expression and importance of different PI3K isoforms can vary between cell types. For example, in fibroblasts, signaling via the PDGF receptor is PI3Kα-dependent, while LPA receptor signaling is PI3Kβ-dependent.[2] this compound inhibits pAkt activation downstream of these receptors with IC50 values of 11,585 nM and 2,069 nM, respectively, confirming its much lower potency against α and β isoforms in a cellular context.[2][7]
-
Phenotype vs. Target: The observed phenotype may be a downstream consequence of PI3Kδ inhibition rather than an off-target effect. The PI3K/Akt/mTOR pathway regulates numerous cellular processes, including proliferation, survival, and metabolism.[8][9]
Q5: What are the common toxicities associated with PI3Kδ inhibitors that might be relevant to my in vivo preclinical studies?
In clinical studies, this compound and other PI3Kδ inhibitors have been associated with a spectrum of treatment-emergent adverse events, which are often considered class effects.[5] These include diarrhea, rash, elevated liver transaminases, and infections.[5] These toxicities are thought to be linked to the on-target inhibition of PI3Kδ in immune cells, leading to immune-mediated phenomena.[3][5] While these are primarily clinical observations, they can inform what to monitor in preclinical animal models.
Experimental Protocols & Methodologies
Q6: How can I experimentally determine the off-target profile of this compound in my specific model system?
Several methods are available to assess kinase inhibitor selectivity and identify off-targets.[10]
-
Biochemical Kinase Profiling: This involves screening the inhibitor against a large panel of purified kinases.[11] The activity of each kinase is measured in the presence of the inhibitor, typically using an assay that detects ATP consumption or substrate phosphorylation, such as the ADP-Glo™ Kinase Assay.[12] This provides a direct measure of inhibitory potency (e.g., IC50) against a wide array of kinases.
-
Chemical Proteomics (e.g., Kinobeads): This is a powerful method to assess inhibitor binding to kinases in their native state within a cell lysate.[13][14] The process involves incubating a cell lysate with the inhibitor, followed by incubation with broad-spectrum kinase inhibitor beads ("kinobeads"). The kinases that bind to the beads are then identified and quantified by mass spectrometry. This compound will compete with the beads for binding to its targets, allowing for the identification of both on- and off-targets.[14][15]
-
Cellular Target Engagement Assays: These assays confirm that the inhibitor can bind to its target within a live cell.[11] For example, cellular thermal shift assays (CETSA) or NanoBRET™ assays can be used to quantify target engagement and occupancy at various inhibitor concentrations.[16]
Visualizations: Pathways and Workflows
Caption: The PI3K/Akt/mTOR signaling pathway inhibited by this compound.
Caption: Workflow for off-target identification using chemical proteomics.
Caption: Logic diagram of on-target versus potential off-target effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Management of toxicity to isoform α-specific PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Final results of a phase 1b study of the safety and efficacy of the PI3Kδ inhibitor this compound (GS-9820) in relapsed/refractory lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. apexbt.com [apexbt.com]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 9. cusabio.com [cusabio.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 13. Kinase Inhibitor Profiling Using Chemoproteomics | Springer Nature Experiments [experiments.springernature.com]
- 14. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 15. Kinase inhibitor profiling using chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. icr.ac.uk [icr.ac.uk]
How to minimize variability in Acalisib experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving Acalisib (GS-9820).
Troubleshooting Guide
This section addresses specific issues that may arise during this compound experiments in a question-and-answer format.
Issue 1: Inconsistent IC50 values for this compound across experiments.
-
Question: We are observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound in our cell viability assays. What are the potential causes and solutions?
-
Answer: Inconsistent IC50 values are a common source of variability in in vitro experiments. Several factors can contribute to this issue:
-
Cell Culture Conditions:
-
Cell Density: The seeding density of your cells can significantly impact their sensitivity to treatment. Higher cell densities can sometimes lead to increased resistance.[1] It is crucial to maintain a consistent seeding density across all experiments.
-
Passage Number: Cells can undergo phenotypic and genotypic changes over multiple passages. It is recommended to use cells within a defined, low passage number range for all experiments.
-
Serum Concentration: The concentration of fetal bovine serum (FBS) or other growth factors in the culture medium can influence the activity of the PI3K pathway and, consequently, the efficacy of this compound. Use a consistent and well-defined serum concentration.
-
Mycoplasma Contamination: Mycoplasma contamination can alter cellular responses to drugs. Regularly test your cell lines for mycoplasma.
-
-
Compound Handling and Storage:
-
Stock Solution Stability: this compound should be stored as a powder at -20°C for up to 3 years and as a stock solution in DMSO at -80°C for up to one year to maintain its stability.[2] Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.[2]
-
Working Dilutions: Prepare fresh working dilutions of this compound from the stock solution for each experiment.
-
-
Assay Protocol:
-
Incubation Time: The duration of drug exposure can affect the IC50 value. Ensure a consistent incubation time for all assays.
-
Assay Type: Different viability assays (e.g., MTT, CellTiter-Glo) measure different cellular parameters and can yield different IC50 values. Use the same assay and protocol consistently.
-
-
Issue 2: Weaker than expected inhibition of downstream PI3K signaling (e.g., p-Akt).
-
Question: We are not observing the expected decrease in phosphorylated Akt (p-Akt) levels via Western blot after treating cells with this compound, even at concentrations that affect cell viability. What could be the reason?
-
Answer: This discrepancy can be due to several factors related to the signaling pathway and experimental technique:
-
Cell Line Specificity: this compound is a highly selective inhibitor of the PI3Kδ isoform.[2][3] The cell line you are using may not rely heavily on PI3Kδ for Akt phosphorylation. Other PI3K isoforms (α, β, γ) might be compensating for the inhibition of PI3Kδ.[4] Consider using a cell line with known dependence on the PI3Kδ pathway.
-
Feedback Loops: Inhibition of the PI3K pathway can sometimes trigger feedback mechanisms that reactivate downstream signaling.[5] For example, inhibition of mTORC1, a downstream effector of Akt, can lead to the reactivation of Akt.[6]
-
Timing of Analysis: The inhibition of p-Akt might be transient. It is advisable to perform a time-course experiment to determine the optimal time point for observing maximal inhibition after this compound treatment.
-
Western Blot Technique:
-
Antibody Quality: Ensure the primary antibodies for p-Akt and total Akt are specific and used at the recommended dilutions.
-
Loading Controls: Use reliable loading controls to ensure equal protein loading across lanes.
-
Lysis Buffer: Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
-
Issue 3: High background or off-target effects at higher concentrations of this compound.
-
Question: We observe significant cytotoxicity or unexpected cellular effects at high concentrations of this compound that do not seem to be related to PI3Kδ inhibition. How can we address this?
-
Answer: While this compound is highly selective for PI3Kδ, off-target effects can occur at higher concentrations.[7] Here's how to investigate and mitigate this:
-
Concentration Range: Use a concentration range that is relevant to the IC50 for PI3Kδ (approximately 13-14 nM).[2] Exceeding this concentration significantly may lead to the inhibition of other kinases or cellular processes.
-
Selectivity Profile: Be aware of the selectivity profile of this compound. While it is highly selective for PI3Kδ, it has much weaker activity against other PI3K isoforms (PI3Kα, β, γ) at higher concentrations.[2]
-
Control Experiments: Include appropriate controls in your experiments. This could involve using a structurally unrelated PI3Kδ inhibitor to see if the same off-target effects are observed.
-
Phenotypic vs. Target-Specific Effects: Distinguish between general cytotoxicity and target-specific effects by correlating the phenotypic outcome with the inhibition of downstream PI3Kδ signaling at various concentrations.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about this compound experiments.
1. What is the mechanism of action of this compound?
This compound is a potent and highly selective inhibitor of the delta (δ) isoform of the phosphoinositide 3-kinase (PI3K).[2][3] PI3Kδ is a lipid kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic cells, particularly B-cells.[8] By inhibiting PI3Kδ, this compound blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, prevents the activation of downstream signaling proteins such as Akt, leading to decreased cell proliferation and survival.[9][10]
2. How should I prepare and store this compound?
-
Powder: Store the powdered form of this compound at -20°C for up to 3 years.[2]
-
Stock Solution: Prepare a stock solution in dimethyl sulfoxide (DMSO). This stock solution is stable for up to 1 year when stored at -80°C and for 1 month at -20°C.[2] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[2]
-
Working Dilutions: Freshly prepare working dilutions from the stock solution for each experiment. For in vivo studies, specific formulation protocols using solvents like PEG300 and Tween-80 are available and should be prepared fresh.[2][3]
3. What are the key experimental parameters to control for minimizing variability?
To ensure reproducibility in your this compound experiments, it is critical to standardize the following parameters:
| Parameter | Recommendation | Rationale |
| Cell Line | Use low passage number cells; regularly test for mycoplasma. | High passage numbers can lead to genetic drift and altered phenotypes. Mycoplasma can alter cellular responses. |
| Seeding Density | Maintain a consistent cell seeding density for all assays. | Cell density can influence drug sensitivity and IC50 values.[1] |
| Serum Concentration | Use a consistent source and concentration of serum in the culture medium. | Serum contains growth factors that can activate the PI3K pathway, potentially masking the effects of the inhibitor. |
| This compound Handling | Aliquot stock solutions; prepare fresh working dilutions for each experiment. | Prevents degradation of the compound due to repeated freeze-thaw cycles and ensures accurate concentrations.[2] |
| Incubation Time | Use a consistent drug incubation time for all experiments. | The duration of treatment can significantly impact the observed biological effect. |
| Assay Readout | Use the same validated assay and protocol for all measurements. | Different assays measure different endpoints and can produce variable results. |
4. How can I confirm that this compound is inhibiting the PI3Kδ pathway in my cells?
The most direct way to confirm target engagement is to perform a Western blot analysis to assess the phosphorylation status of key downstream effectors of the PI3K pathway.
-
Primary Target: Look for a decrease in the phosphorylation of Akt at Serine 473 (p-Akt S473) and Threonine 308 (p-Akt T308).
-
Downstream Effectors: You can also assess the phosphorylation of downstream targets of Akt, such as S6 ribosomal protein (p-S6) or FOXO transcription factors.
-
Time Course and Dose Response: Perform both a time-course and a dose-response experiment to determine the optimal conditions for observing maximal inhibition.
5. What are some potential mechanisms of resistance to this compound?
Resistance to PI3K inhibitors like this compound can arise through various mechanisms:
-
Upregulation of other signaling pathways: Cells may compensate for PI3Kδ inhibition by upregulating parallel survival pathways.[5]
-
Mutations in the PI3K pathway: Mutations in PIK3CD (the gene encoding PI3Kδ) or other downstream components of the pathway could potentially confer resistance.
-
Increased drug efflux: Overexpression of drug efflux pumps, such as ABCG2, can reduce the intracellular concentration of the inhibitor.[9]
-
Activation of receptor tyrosine kinases (RTKs): Feedback activation of RTKs can reactivate the PI3K pathway.[5]
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is adapted for determining the IC50 of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2.5-3 x 10^4 cells/cm²) in 100 µL of complete growth medium.[2] Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for a predetermined time (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[11]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.[2]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
2. Western Blotting for p-Akt Inhibition
This protocol outlines the steps to assess the inhibition of Akt phosphorylation.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound or vehicle (DMSO) for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (S473), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-Akt signal to total Akt and the loading control.
Visualizations
Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.
Caption: Workflow for minimizing variability in this compound experiments.
Caption: Key factors contributing to experimental variability.
References
- 1. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Resistance to the BCR-ABL1 Allosteric Inhibitor Asciminib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Interpreting unexpected results in Acalisib functional assays
Welcome to the technical support center for Acalisib functional assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as GS-9820 or CAL-120) is a potent and highly selective inhibitor of the delta (δ) isoform of the phosphoinositide 3-kinase (PI3K)[1]. The PI3K family of enzymes is crucial for cell signaling pathways that regulate cell growth, proliferation, survival, and differentiation[2]. This compound specifically targets the p110δ catalytic subunit of PI3K, thereby blocking the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This inhibition leads to reduced activation of downstream effectors like Akt, ultimately impacting cell survival and proliferation.
Q2: How selective is this compound for PI3Kδ compared to other PI3K isoforms?
This compound exhibits high selectivity for PI3Kδ over other Class I PI3K isoforms. This selectivity is a key feature, as it is intended to minimize off-target effects associated with broader PI3K inhibition.
| PI3K Isoform | IC50 (nM) | Selectivity vs. PI3Kδ |
| PI3Kδ | 12.7 - 14 | - |
| PI3Kγ | 1389 | ~109-fold |
| PI3Kβ | 3377 | ~266-fold |
| PI3Kα | 5441 | ~428-fold |
| (Data compiled from multiple sources) |
Q3: What are the common functional assays used to assess this compound's activity?
Common functional assays include:
-
Western Blotting: To measure the phosphorylation status of downstream signaling proteins like Akt (p-Akt Ser473/Thr308) and S6 ribosomal protein.
-
Cell Viability/Proliferation Assays: Such as MTT or CellTiter-Glo, to determine the effect of this compound on cell growth and survival.
-
Apoptosis Assays: Using techniques like Annexin V/Propidium Iodide (PI) staining with flow cytometry to quantify apoptotic and necrotic cells.
-
Kinase Assays: In vitro assays to determine the IC50 of this compound against various kinases.
Troubleshooting Unexpected Results
Here we address specific unexpected outcomes you might encounter during your this compound functional assays.
Unexpected Result 1: No significant decrease in p-Akt levels after this compound treatment.
Question: I've treated my cells with this compound, but I'm not seeing the expected decrease in Akt phosphorylation at Ser473 when I perform a Western blot. Why is this happening?
Possible Causes and Troubleshooting Steps:
-
Feedback Loop Activation: Inhibition of PI3Kδ can sometimes lead to a compensatory feedback activation of other PI3K isoforms, particularly PI3Kα[3][4]. This can be mediated by increased proximal B-cell receptor (BCR) signaling, which enhances the association of PI3Kα with adaptor proteins like BCAP and CD19[3][5]. This feedback can maintain or restore Akt phosphorylation, masking the effect of PI3Kδ inhibition.
-
Troubleshooting:
-
Time Course Experiment: Perform a time-course experiment to observe p-Akt levels at earlier time points (e.g., 30 minutes, 1, 2, 6, and 24 hours) after this compound treatment. A transient decrease followed by a rebound in p-Akt can indicate a feedback mechanism[3].
-
Dual Inhibition: Consider co-treatment with a PI3Kα-selective inhibitor to abrogate the feedback loop and sensitize cells to PI3Kδ inhibition[3].
-
Upstream Analysis: Analyze the phosphorylation status of upstream components of the BCR signaling pathway to check for their activation[3].
-
-
-
Cell Line Specific Isoform Dependence: The cell line you are using may not be primarily dependent on the PI3Kδ isoform for Akt activation. In some cellular contexts, PI3Kα or PI3Kβ may be the dominant drivers of Akt signaling.
-
Troubleshooting:
-
Literature Review: Check the literature to determine the known PI3K isoform dependencies of your cell line.
-
Comparative Inhibition: Test inhibitors with different isoform selectivity profiles (e.g., pan-PI3K inhibitors, PI3Kα-specific inhibitors) to understand the signaling dynamics in your model.
-
-
-
Experimental/Technical Issues: Problems with the Western blotting protocol itself can lead to a lack of observable changes.
-
Troubleshooting:
-
Antibody Quality: Ensure your primary antibody for p-Akt (Ser473) is validated and specific. Use a fresh aliquot of the antibody.
-
Blocking Buffer: When probing for phosphorylated proteins, use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk, as milk contains phosphoproteins (casein) that can cause high background.
-
Positive and Negative Controls: Include appropriate controls. For a positive control, use a cell lysate known to have high p-Akt levels (e.g., from cells stimulated with insulin or growth factors). For a negative control, use untreated cells.
-
Loading Control: Always probe for total Akt as a loading control to ensure that the lack of change in p-Akt is not due to variations in protein loading.
-
-
Unexpected Result 2: this compound treatment does not reduce cell viability or induce apoptosis.
Question: My cell viability assay (e.g., MTT) shows no significant decrease in cell numbers, and my apoptosis assay (e.g., Annexin V/PI) shows no increase in cell death after treating with this compound at its reported IC50. What could be the reason?
Possible Causes and Troubleshooting Steps:
-
Acquired Resistance: Cells can develop resistance to kinase inhibitors through various mechanisms.
-
Troubleshooting:
-
Upregulation of Efflux Pumps: Consider if your cell line is overexpressing ATP-binding cassette (ABC) transporters like ABCG2, which can pump the drug out of the cell. This can be investigated by co-treatment with an inhibitor of these pumps.
-
Target Mutation: While less common for PI3K inhibitors compared to some other kinase inhibitors, acquired mutations in the drug-binding site of PI3Kδ could confer resistance. Sequencing of the PIK3CD gene in resistant clones can identify such mutations.
-
Bypass Signaling Pathways: Cells may activate alternative survival pathways to compensate for PI3Kδ inhibition. For example, activation of the MAPK/ERK pathway can sometimes bypass the need for PI3K signaling. Probing for key components of these pathways (e.g., p-ERK) can provide insights.
-
-
-
Paradoxical Pro-survival Signaling: In some contexts, inhibition of one signaling node can paradoxically activate another pro-survival pathway. While not extensively documented for this compound specifically, this is a known phenomenon with targeted therapies.
-
Suboptimal Assay Conditions: The lack of an observed effect could be due to issues with the assay itself.
-
Troubleshooting for Cell Viability Assays (MTT):
-
Cell Seeding Density: Ensure the cell seeding density is optimal. Too few cells will result in a low signal, while too many can lead to nutrient depletion and affect metabolic activity.
-
Incubation Time: A 72-hour incubation with the drug is a common starting point, but this may need to be optimized for your specific cell line.
-
High Background: High background absorbance can be caused by contamination or interference from components in the media like phenol red. Include "medium only" and "vehicle control" wells to correct for background.
-
-
Troubleshooting for Apoptosis Assays (Annexin V/PI):
-
Time Point: Apoptosis is a dynamic process. The chosen time point for analysis might be too early or too late to observe the peak apoptotic population. A time-course experiment is recommended.
-
Controls: Use a positive control for apoptosis induction (e.g., staurosporine) to ensure the assay is working correctly.
-
Cell Handling: Handle cells gently during staining, as excessive vortexing or centrifugation can damage cells and affect the results.
-
-
Unexpected Result 3: Increased p-Akt or cell proliferation at low concentrations of this compound.
Question: I'm observing a slight increase in Akt phosphorylation or cell proliferation at very low, sub-inhibitory concentrations of this compound, before the expected inhibitory effect at higher concentrations. Is this a real effect?
Possible Causes and Troubleshooting Steps:
-
Hormesis/Paradoxical Activation: Some inhibitors can exhibit a hormetic effect, where low doses stimulate a response that is inhibited at higher doses. This can be due to complex feedback and feedforward loops within the signaling network. While not a widely reported phenomenon for this compound, it is a possibility in complex biological systems.
-
Troubleshooting:
-
Confirm with Multiple Assays: Verify this observation using different functional readouts (e.g., another proliferation assay, or a different downstream signaling marker).
-
Dose-Response Curve: Perform a detailed dose-response curve with more data points at the lower concentration range to accurately characterize the effect.
-
-
-
Off-Target Effects: Although highly selective, at certain concentrations, this compound could potentially interact with other cellular targets in a way that leads to a minor stimulatory effect.
-
Troubleshooting:
-
Literature Search: Search for any reports of off-target activities of this compound that might explain this phenomenon.
-
Comparative Analysis: Compare the dose-response curve with that of another highly selective PI3Kδ inhibitor to see if the effect is specific to this compound.
-
-
Experimental Protocols
Western Blot for p-Akt (Ser473)
-
Cell Lysis:
-
Culture and treat cells with this compound for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).
-
Scrape cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-Akt (Ser473) (e.g., Cell Signaling Technology #4060) overnight at 4°C, diluted in 5% BSA in TBST.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe for total Akt and a loading control like GAPDH or β-actin.
-
MTT Cell Viability Assay
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Treatment:
-
Treat cells with a serial dilution of this compound (and vehicle control) for 48-72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Incubate for at least 2 hours in the dark on an orbital shaker to dissolve the crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Cell Treatment and Collection:
-
Treat cells with this compound for the desired time.
-
Collect both adherent and floating cells.
-
Wash cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add fluorochrome-conjugated Annexin V (e.g., FITC) and Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Healthy cells will be Annexin V-negative and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be Annexin V-positive and PI-positive.
-
Visualizations
Caption: this compound inhibits PI3Kδ, blocking the PI3K/Akt signaling pathway.
Caption: Standard workflow for Western blot analysis of protein phosphorylation.
Caption: Troubleshooting logic for interpreting unchanged p-Akt levels.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Modulating the PI3K Signalling Pathway in Activated PI3K Delta Syndrome: a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3Kδ inhibition causes feedback activation of PI3Kα in the ABC subtype of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3Kδ inhibition causes feedback activation of PI3Kα in the ABC subtype of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Acalisib stability issues in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and long-term storage of Acalisib. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guide: this compound Stability Issues
This guide addresses common problems encountered during the storage and handling of this compound.
| Issue | Potential Cause | Recommended Action |
| Unexpected loss of compound activity in bioassays. | 1. Degradation due to improper storage: Exposure to light, elevated temperatures, or repeated freeze-thaw cycles. 2. Instability in aqueous solution: this compound is prone to degradation in aqueous media over time. 3. Incorrect solvent or concentration: The compound may not be fully solubilized or may have precipitated out of solution. | 1. Verify storage conditions: Ensure the solid compound and stock solutions are stored as recommended (see table below). Aliquot stock solutions to minimize freeze-thaw cycles. 2. Prepare fresh solutions: For in vitro and in vivo experiments, it is highly recommended to prepare fresh working solutions from a frozen DMSO stock on the day of use.[1] 3. Confirm solubility: Use recommended solvents like DMSO. If precipitation is observed, gentle warming (37°C) and sonication can aid dissolution.[1][2] |
| Precipitation observed in stock or working solutions. | 1. Low solubility in the chosen solvent system. 2. Supersaturation of the solution. 3. Temperature fluctuations during storage. | 1. Use appropriate solvents: this compound is soluble in DMSO. For aqueous-based assays, ensure the final DMSO concentration is compatible with your experimental system and does not cause precipitation. 2. Prepare fresh dilutions: Avoid storing highly diluted aqueous solutions. Prepare them fresh from a concentrated DMSO stock right before the experiment. 3. Gentle warming and sonication: If precipitation occurs upon thawing, warm the vial to 37°C and use an ultrasonic bath to help redissolve the compound.[2] |
| Color change in solid compound or solution. | 1. Oxidation or degradation: Exposure to air, light, or impurities can lead to chemical changes. | 1. Store under inert gas: For long-term storage of the solid compound, consider storing it under an inert atmosphere (e.g., argon or nitrogen). 2. Protect from light: Always store this compound, both in solid form and in solution, in light-protecting containers.[1] 3. Assess purity: If a color change is observed, it is advisable to check the purity of the compound using a suitable analytical method like HPLC before proceeding with experiments. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C.[3][4][5] Some suppliers indicate that the compound is stable for at least four years under these conditions.[4] For short-term storage (days to weeks), 0-4°C is acceptable.[5] The product should be kept in a dry, dark environment.[5]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO.[2][6][7] It is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM to 125 mg/mL).[1][2][6] This stock solution can be stored at -20°C for up to one month or at -80°C for up to six months.[1] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.
Q3: Is this compound stable in aqueous solutions or cell culture media?
A3: Like many small molecule inhibitors, this compound's stability in aqueous solutions can be limited. For this reason, it is strongly recommended to prepare fresh dilutions in your aqueous buffer or cell culture medium immediately before each experiment.[1] Do not store this compound in aqueous solutions for extended periods.
Q4: My this compound solution was accidentally left at room temperature. Is it still usable?
A4: While short-term exposure to room temperature during shipping is generally acceptable, prolonged exposure can lead to degradation.[2][5][7] The stability under these conditions is not well-documented. If the compound's integrity is critical for your experiment, it is safest to use a fresh, properly stored aliquot. If you must use the solution, consider running a quality control check, such as HPLC, to assess its purity.
Q5: How can I check if my this compound has degraded?
A5: The most reliable way to assess the stability and purity of this compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[8][9] This technique can separate the intact compound from any potential degradation products. A change in the HPLC chromatogram (e.g., the appearance of new peaks or a decrease in the area of the main peak) would indicate degradation.
Quantitative Data Summary
| Parameter | Condition | Recommendation/Data | Reference |
| Storage Temperature (Solid) | Long-term | -20°C | [3][4][5] |
| Short-term | 0 - 4°C | [5] | |
| Stability (Solid) | at -20°C | ≥ 4 years | [4] |
| Storage Temperature (Stock in DMSO) | 1 month | -20°C | [1] |
| 6 months | -80°C | [1] | |
| Solubility | DMSO | ≥ 19.2 mg/mL up to 125 mg/mL | [2][3][6][7] |
| Water | Insoluble | [3][7] | |
| Ethanol | Insoluble | [3][7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm the Vial: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add Solvent: Using a calibrated pipette, add the required volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly. If necessary, use an ultrasonic bath and gentle warming (37°C) to ensure the compound is fully dissolved.[2] Visually inspect the solution to confirm there are no solid particulates.
-
Aliquot for Storage: Dispense the stock solution into smaller, single-use, light-protecting vials.
-
Store Properly: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
Protocol 2: General Stability Assessment by HPLC
This protocol outlines a general procedure for a forced degradation study to identify potential stability issues. This method should be optimized for your specific equipment and conditions.
-
Prepare Samples for Forced Degradation:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and incubate at 60°C for 24-48 hours.
-
Oxidation: Dissolve this compound in a solution of 3% hydrogen peroxide (H₂O₂) and keep it at room temperature for 24-48 hours, protected from light.
-
Thermal Degradation: Store the solid compound at a high temperature (e.g., 70°C) for 48 hours.
-
Photodegradation: Expose a solution of this compound to a UV lamp (e.g., 254 nm) for 24-48 hours.
-
Control: Prepare a solution of this compound in the same solvent and store it under recommended conditions (-20°C).
-
-
HPLC Method Parameters (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector with a photodiode array (PDA) to monitor at multiple wavelengths (e.g., 268 nm).[4]
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the control and each of the stressed samples into the HPLC system.
-
Compare the chromatograms of the stressed samples to the control.
-
Look for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound compound.
-
The specificity of the method is demonstrated if the degradation product peaks are well-resolved from the main this compound peak.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocrick.com [biocrick.com]
- 3. apexbt.com [apexbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Adjusting Acalisib treatment duration for optimal effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acalisib. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
What is the recommended concentration range for this compound in in vitro assays?
The optimal concentration of this compound depends on the cell type and the specific experimental endpoint. A good starting point is to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line and assay.
Table 1: this compound Concentration Ranges for Common In Vitro Assays
| Assay Type | Recommended Starting Concentration Range | Typical Incubation Time | Key Considerations |
| Cell Viability (e.g., MTT, CellTiter-Glo®) | 10 nM - 10 µM | 24 - 72 hours | Cell seeding density can significantly impact results. Ensure cells are in the logarithmic growth phase. |
| PI3K Pathway Inhibition (e.g., Western blot for p-Akt) | 10 nM - 1 µM | 1 - 24 hours | Serum starvation prior to stimulation and treatment may be necessary to observe clear inhibition of basal signaling. |
| Apoptosis Induction (e.g., Annexin V/PI staining) | 100 nM - 5 µM | 24 - 72 hours | Both early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic populations should be analyzed. |
How long should I treat my cells with this compound to observe a significant effect?
The optimal treatment duration varies depending on the biological process being investigated. Inhibition of signaling pathways can be rapid, while effects on cell viability and apoptosis require longer incubation times.
Table 2: Time-Dependent Effects of this compound (1 µM) on a Lymphoma Cell Line (Illustrative Data)
| Time Point | p-Akt/Total Akt Ratio (Normalized to Control) | % Apoptotic Cells (Annexin V Positive) |
| 1 hour | 0.25 | 5% |
| 6 hours | 0.15 | 12% |
| 24 hours | 0.10 | 35% |
| 48 hours | 0.12 | 55% |
| 72 hours | 0.18 | 68% |
Note: This data is illustrative and the optimal time course should be determined empirically for your specific experimental system.
What is the mechanism of action of this compound?
This compound is a potent and highly selective inhibitor of the delta (δ) isoform of the phosphoinositide 3-kinase (PI3K).[1][2][3][4] The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[3] By selectively inhibiting PI3Kδ, which is predominantly expressed in hematopoietic cells, this compound disrupts downstream signaling, leading to decreased cell proliferation and induction of apoptosis in sensitive cancer cells, particularly those of lymphoid origin.[2][5]
References
- 1. mdpi.com [mdpi.com]
- 2. Idelalisib activates AKT via increased recruitment of PI3Kδ/PI3Kβ to BCR signalosome while reducing PDK1 in post-therapy CLL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acquired resistance to molecularly targeted therapies for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The resistance mechanisms and treatment strategies of BTK inhibitors in B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3Kδ inhibitor idelalisib in combination with BTK inhibitor ONO/GS-4059 in diffuse large B cell lymphoma with acquired resistance to PI3Kδ and BTK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Acalisib Technical Support Center: Mitigating Batch-to-Batch Variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and mitigate batch-to-batch variability when working with Acalisib (GS-9820), a potent and selective PI3Kδ inhibitor.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as GS-9820 or CAL-120) is a small molecule inhibitor that selectively targets the delta (δ) isoform of phosphoinositide 3-kinase (PI3K).[1][3] Its mechanism of action involves inhibiting the PI3K-mediated conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4][5] This disruption of the PI3K/Akt signaling pathway leads to decreased tumor cell proliferation and the induction of cell death.[4][6]
Q2: What are the common causes of batch-to-batch variability for small molecule inhibitors like this compound?
A2: Batch-to-batch variability in small molecules can stem from several factors originating during the manufacturing and handling processes.[7] Key causes include:
-
Polymorphism: The existence of different crystalline forms of this compound, which can affect solubility and bioavailability.[7]
-
Purity and Impurities: Minor variations in the purity profile or the presence of different impurities can alter the compound's biological activity.
-
Amorphous Content: Differences in the ratio of crystalline to amorphous material can impact dissolution rates and stability.[7]
-
Handling and Storage: Improper storage, such as exposure to moisture or repeated freeze-thaw cycles of stock solutions, can lead to degradation or precipitation.[1]
-
Solvent Quality: The purity and water content of solvents like DMSO can significantly affect the solubility and stability of the compound.[1]
Q3: How can I properly store and handle this compound to minimize variability?
A3: To ensure consistency, adhere to the following storage and handling guidelines:
-
Powder: Store the solid compound at -20°C for long-term stability (stable for ≥ 4 years).[8]
-
Stock Solutions: Prepare concentrated stock solutions in high-quality, anhydrous DMSO.[1][2] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C (stable for up to 1 year).[1] When stored at -20°C, stock solutions should be used within one month.[2]
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Do not store diluted solutions for extended periods.
Q4: My IC50 value for this compound has shifted between experiments using different batches. What should I do?
A4: A shift in the IC50 value is a primary indicator of batch-to-batch variability. To troubleshoot this, follow the logical workflow outlined below. Key steps include verifying stock solution integrity, qualifying the new batch with a standardized assay, and checking for variations in your experimental setup (e.g., cell passage number, reagent quality).
Q5: What are the key quality control (QC) checks I should perform on a new batch of this compound?
A5: Before using a new batch in critical experiments, it is essential to perform a set of QC checks.
-
Certificate of Analysis (CoA) Review: Check the manufacturer-provided CoA for purity (typically ≥98%), identity confirmation (e.g., by NMR or Mass Spectrometry), and appearance.[8]
-
Solubility Test: Confirm that the compound dissolves as expected in the chosen solvent (e.g., DMSO) at your desired stock concentration.[1][9] Any difficulty in dissolution may indicate issues with the batch.
-
Biological Activity Confirmation: Perform a functional assay to compare the potency of the new batch against a previously validated "gold standard" batch. A Western blot for p-Akt inhibition or a cell viability assay are suitable options.
This compound Potency and Selectivity
The following table summarizes the inhibitory concentrations (IC50) of this compound against various PI3K isoforms, providing a baseline for expected potency.
| Target | IC50 (nM) |
| PI3Kδ | 12.7 - 14 |
| PI3Kγ | 1,389 - 2,065 |
| PI3Kβ | 2,069 - 3,377 |
| PI3Kα | 5,441 - 11,585 |
| mTOR | >10,000 |
| DNA-PK | 18,700 |
| Data compiled from multiple sources.[1][2][3][8] |
Diagrams and Workflows
This compound Mechanism of Action
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound | C21H16FN7O | CID 11618268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. Frontiers | The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation [frontiersin.org]
- 7. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 8. caymanchem.com [caymanchem.com]
- 9. apexbt.com [apexbt.com]
Validation & Comparative
Acalisib Versus Idelalisib: A Comparative Guide on Efficacy in B-cell Lymphoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitors, Acalisib (GS-9820) and Idelalisib (Zydelig®), in the context of B-cell lymphoma treatment. The information presented is based on available preclinical and clinical data to support research and drug development efforts.
Introduction
Both this compound and Idelalisib are potent inhibitors of the delta isoform of PI3K, a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] Dysregulation of this pathway is a key driver in the pathogenesis of various B-cell malignancies, making PI3Kδ an attractive therapeutic target.[3][4] Idelalisib was the first-in-class PI3Kδ inhibitor to receive regulatory approval for the treatment of certain B-cell lymphomas.[5][6] this compound is a second-generation PI3Kδ inhibitor that has been evaluated in clinical trials.[2] This guide will compare their performance based on published experimental data.
Mechanism of Action and Signaling Pathway
This compound and Idelalisib are both small molecule inhibitors that target the p110δ catalytic subunit of PI3K.[1][7] By inhibiting PI3Kδ, these drugs block the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger. This, in turn, inhibits downstream signaling through pathways such as Akt and mTOR, which are crucial for B-cell proliferation, survival, and trafficking.[3][4]
Comparative Efficacy Data
The following tables summarize the key efficacy data for this compound and Idelalisib from various clinical trials in different B-cell lymphoma subtypes. It is important to note that these are not from head-to-head comparison studies, and patient populations and trial designs may vary.
Table 1: this compound Efficacy in Relapsed/Refractory B-cell Malignancies (Phase 1b Study)[2]
| Indication | Patient Subgroup | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Lymphoid Malignancies | All Patients (n=38) | 42.1% | Not Reported for all patients |
| Chronic Lymphocytic Leukemia (CLL) (n=15) | 53.3% | 16.6 months | |
| Non-Hodgkin's Lymphoma (NHL) / Hodgkin's Lymphoma (HL) (n=14) | 28.6% | 4.0 months |
Table 2: Idelalisib Efficacy in Relapsed/Refractory B-cell Malignancies
| Indication | Study Phase | Treatment | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Chronic Lymphocytic Leukemia (CLL) | Phase 3[8] | Idelalisib + Rituximab | 81% | Not Reached | 92% at 12 months |
| Phase 3 (Placebo Arm)[8] | Placebo + Rituximab | 13% | 5.5 months | 80% at 12 months | |
| Phase 2 (Treatment-Naïve, >65 years)[8] | Idelalisib + Rituximab | 96.9% | Not Reached (92.9% at 24 months) | Not Reported | |
| Phase 1 (Monotherapy)[8] | Idelalisib | 72% | 15.8 months | Not Reported | |
| Indolent Non-Hodgkin Lymphoma (iNHL) | Phase 2 (Monotherapy)[8] | Idelalisib | 57% | 11 months | 20.3 months |
| Follicular Lymphoma (FL) | Phase 2 (Monotherapy)[8] | Idelalisib | 54%[9] | 11 months[10] | Not Reported |
| Small Lymphocytic Lymphoma (SLL) | Phase 2 (Monotherapy)[8] | Idelalisib | 58%[9] | 11 months[8] | Not Reported |
Preclinical Selectivity
Both drugs are selective for the PI3Kδ isoform.
Table 3: In Vitro Inhibitory Concentrations (IC50)
| Compound | PI3Kδ IC50 | PI3Kα IC50 | PI3Kβ IC50 | PI3Kγ IC50 |
| This compound | 12.7 nM[2] | 5,441 nM | 3,377 nM | 1,389 nM |
| Idelalisib | 2.5 nM[11] | >40-fold higher | >40-fold higher | >40-fold higher |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of PI3Kδ inhibitors are crucial for reproducibility and further research.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: B-cell lymphoma cell lines are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.[12]
-
Drug Treatment: Cells are treated with varying concentrations of this compound or Idelalisib for 72 hours. A vehicle control (e.g., DMSO) is included.
-
MTT Reagent Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. IC50 values are determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., NSG or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: Human B-cell lymphoma cells are implanted subcutaneously or orthotopically into the mice.[13]
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers.
-
Drug Administration: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound or Idelalisib is administered orally at specified doses and schedules. The control group receives a vehicle.
-
Efficacy Assessment: Tumor growth is measured throughout the study. The primary endpoint is often tumor growth inhibition. At the end of the study, tumors are excised and weighed.
-
Pharmacodynamic and Biomarker Analysis: Tumor and blood samples can be collected to assess target engagement (e.g., p-Akt levels) and other biomarkers.
Conclusion
Both this compound and Idelalisib demonstrate significant clinical activity in various B-cell lymphomas by effectively targeting the PI3Kδ signaling pathway. Idelalisib, as the first-in-class approved agent, has a more extensive clinical trial history with established efficacy in CLL, FL, and SLL.[8][9][10] this compound, a second-generation inhibitor, has also shown promising efficacy in early-phase clinical trials in patients with relapsed/refractory lymphoid malignancies.[2] The choice between these agents in a clinical or research setting would depend on a comprehensive evaluation of their complete efficacy and safety profiles, the specific lymphoma subtype, and prior treatment history. Further head-to-head comparative studies would be invaluable in delineating the relative merits of these two PI3Kδ inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Final results of a phase 1b study of the safety and efficacy of the PI3Kδ inhibitor this compound (GS-9820) in relapsed/refractory lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. PI3Kδ-Selective and PI3Kα/δ-Combinatorial Inhibitors in Clinical Development for B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. experts.umn.edu [experts.umn.edu]
- 8. Idelalisib therapy of indolent B-cell malignancies: chronic lymphocytic leukemia and small lymphocytic or follicular lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Idelalisib in the management of lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancernetwork.com [cancernetwork.com]
- 11. Final results of a phase 1b study of the safety and efficacy of the PI3Kδ inhibitor this compound (GS-9820) in relapsed/refr… [ouci.dntb.gov.ua]
- 12. 2.4. Cell viability assay [bio-protocol.org]
- 13. B-cell lymphoma patient-derived xenograft models enable drug discovery and are a platform for personalized therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Toxicity Profiles of Acalisib and Duvelisib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the toxicity profiles of Acalisib and Duvelisib, two inhibitors of the phosphoinositide 3-kinase (PI3K) pathway. While both molecules target key signaling nodes in cancer, their distinct isoform selectivity may contribute to differences in their safety and tolerability. This document summarizes available clinical and preclinical data, presents the signaling pathways involved, and outlines general experimental protocols relevant to toxicity assessment.
It is important to note that publicly available clinical data on the toxicity of this compound is limited compared to Duvelisib, which has undergone extensive clinical evaluation and has been approved for clinical use in certain hematologic malignancies.
Introduction to this compound and Duvelisib
Duvelisib , sold under the brand name Copiktra, is an oral dual inhibitor of the delta (δ) and gamma (γ) isoforms of PI3K.[1][2][3] This dual inhibition targets signaling pathways crucial for the proliferation and survival of malignant B-cells and modulates the tumor microenvironment.[4][5] It is approved for the treatment of adult patients with relapsed or refractory chronic lymphocytic leukemia (CLL) or small lymphocytic lymphoma (SLL).[1]
This compound (also known as GS-9820) is an inhibitor of the delta (δ) and beta (β) isoforms of PI3K.[6][7] Its mechanism is designed to block the PI3K signaling pathway, which is often dysregulated in cancer cells, thereby preventing the production of the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3) and leading to decreased tumor cell proliferation and survival.[6]
Mechanism of Action and Signaling Pathways
Both this compound and Duvelisib exert their effects by inhibiting PI3K isoforms, but their selectivity differs. The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, survival, and metabolism.[3] In hematologic malignancies, signaling through the B-cell receptor (BCR) heavily relies on PI3K-δ.[4] The PI3K-γ isoform is more involved in chemokine signaling and inflammation within the tumor microenvironment, while PI3K-β is implicated in signaling from receptor tyrosine kinases (RTKs).
Below is a diagram illustrating the PI3K signaling pathway and the points of inhibition for both drugs.
Caption: PI3K signaling pathway with inhibitory points of this compound and Duvelisib.
Comparative Toxicity Profiles
Duvelisib Toxicity Profile
Duvelisib has a well-documented toxicity profile from extensive clinical trials, including a black box warning issued by the U.S. Food and Drug Administration (FDA).[1][8][9]
FDA Black Box Warning: Duvelisib carries a warning for potentially fatal and/or serious toxicities, including:
Furthermore, the FDA has warned of a possible increased risk of death with Duvelisib compared to other treatments based on final 5-year survival data from the DUO clinical trial.[11][12][13][14] An FDA advisory committee voted that the risks of Duvelisib may outweigh its benefits for patients with CLL or SLL.[15]
Table 1: Summary of Common and Serious Adverse Events with Duvelisib
| Adverse Event Category | Any Grade (%) | Grade ≥3 (%) | Notes |
| Hematologic | |||
| Neutropenia | 42 | 42 (24% Grade 4) | Most common Grade ≥3 AE.[9][16] |
| Anemia | ≥20 | 12 | Common adverse reaction.[8][17] |
| Thrombocytopenia | 10 | - | Reported in the DUO trial.[1] |
| Gastrointestinal | |||
| Diarrhea or Colitis | 47-49 | 12-18 | Serious, including fatal, cases have occurred.[1][8][17] |
| Nausea | 30 | - | Common adverse reaction.[1] |
| Infections | |||
| Any Infection | - | 31 (4% fatal) | Includes pneumonia and upper respiratory infections.[8][16] |
| Pneumonia | ≥20 | 14-17 | A frequent serious adverse reaction.[8][9] |
| Hepatotoxicity | |||
| ALT/AST Increase | 39 | 16 (8% Grade 3 ALT, 2% Grade 4 ALT) | Black box warning for hepatotoxicity.[16][17] |
| Dermatologic | |||
| Rash | 23-49 | 5 | Serious, including fatal, cutaneous reactions reported.[1][8] |
| Respiratory | |||
| Pneumonitis | 5 | 3-5 | Serious, including fatal, cases have occurred.[8][9][16] |
| Cough | ≥20 | - | Common adverse reaction.[8] |
| Constitutional | |||
| Fatigue | ≥20 | - | Common adverse reaction.[10] |
| Pyrexia (Fever) | ≥20 | - | Common adverse reaction.[10] |
Data compiled from multiple clinical trials and prescribing information. Percentages represent the range of reported incidences.[1][8][9][10][16][17]
This compound Toxicity Profile
Clinical data on the toxicity profile of this compound is not as readily available in the public domain. A phase 1b study evaluated its safety and efficacy in relapsed/refractory lymphoid malignancies, but detailed adverse event data from later-phase trials is limited.[18] Preclinical data indicates high selectivity for PI3Kδ, which is hypothesized to potentially reduce some of the off-target effects seen with less selective PI3K inhibitors.[7] However, without comprehensive clinical trial data, a direct comparison of adverse event frequency and severity with Duvelisib is not possible.
Experimental Protocols for Toxicity Assessment
Assessing the toxicity of kinase inhibitors involves a standardized set of preclinical and clinical evaluations. Below is a generalized workflow for such an assessment.
General Experimental Workflow for Preclinical Toxicity Screening
Caption: Generalized workflow for preclinical toxicity assessment of kinase inhibitors.
Key Methodologies
-
In Vitro Kinase Selectivity Profiling:
-
Objective: To determine the specificity of the inhibitor against a broad panel of kinases.
-
Protocol: The investigational drug (e.g., this compound, Duvelisib) is incubated with a large panel of purified recombinant kinases (e.g., >400 kinases) at a fixed ATP concentration. The inhibitory activity is typically measured by quantifying the remaining kinase activity, often using radiometric (³³P-ATP) or fluorescence-based assays. The results are reported as percent inhibition at a given concentration (e.g., 1 µM) to identify potential off-target activities that could contribute to toxicity.
-
-
Hepatotoxicity Assessment (In Vitro):
-
Objective: To evaluate the potential for drug-induced liver injury.
-
Protocol: Primary human hepatocytes are cultured and treated with increasing concentrations of the drug. Cell viability is assessed after a set incubation period (e.g., 24-72 hours) using assays such as MTT or CellTiter-Glo®, which measure metabolic activity. Additionally, levels of liver enzymes like alanine aminotransferase (ALT) and aspartate aminotransferase (AST) released into the culture medium are quantified as markers of hepatocellular damage.
-
-
In Vivo Repeat-Dose Toxicity Studies:
-
Objective: To characterize the toxicity profile following repeated administration over a defined period (e.g., 28 or 90 days).
-
Protocol: The drug is administered daily (e.g., via oral gavage) to two species (one rodent, one non-rodent) at multiple dose levels (low, medium, high) plus a vehicle control. Throughout the study, animals are monitored for clinical signs of toxicity, body weight changes, and food consumption. At termination, blood is collected for hematology and clinical chemistry analysis. A full necropsy is performed, and a comprehensive list of tissues is collected for histopathological examination to identify target organs of toxicity.
-
Conclusion
Duvelisib, a dual PI3K-δ/γ inhibitor, demonstrates clinical efficacy but is associated with a significant and serious toxicity profile, leading to an FDA black box warning and concerns about its overall benefit-risk profile.[9][11][15] The most prominent toxicities are immune-mediated, including severe diarrhea/colitis, pneumonitis, and an increased risk of serious infections.[9]
This compound, a PI3K-δ/β inhibitor, presents a different isoform inhibition profile. While preclinical rationale suggests this could translate to a different safety profile, a lack of comprehensive, publicly available clinical data prevents a direct and detailed comparison with Duvelisib. Future publication of clinical trial results for this compound will be necessary to fully elucidate its toxicity profile and its potential advantages or disadvantages relative to other PI3K inhibitors. Researchers and clinicians should remain vigilant regarding the well-documented toxicities of the PI3K inhibitor class and carefully consider the specific isoform selectivity of each agent when evaluating their therapeutic potential.
References
- 1. Duvelisib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Duvelisib - Wikipedia [en.wikipedia.org]
- 4. Mechanism of Action - COPIKTRA® (duvelisib) - HCP Site [copiktrahcp.com]
- 5. What is the mechanism of Duvelisib? [synapse.patsnap.com]
- 6. Facebook [cancer.gov]
- 7. apexbt.com [apexbt.com]
- 8. Side Effects of COPIKTRA (duvelisib) | Information for Patients [copiktra.com]
- 9. Managing toxicities of phosphatidylinositol-3-kinase (PI3K) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. targetedonc.com [targetedonc.com]
- 12. Possible increased risk of death, serious side effects with cancer drug duvelisib (Copiktra) | Medication Safety Resources [ihs.gov]
- 13. FDA Issues New Warning for Copiktra About Increased Risks for Serious Side Effects and Mortality [jhoponline.com]
- 14. FDA warns about possible increased risk of death and serious side effects with cancer drug Copiktra (duvelisib) | FDA [fda.gov]
- 15. FDA Panel Finds Duvelisib Risks Outweigh Benefits in CLL/SLL [medscape.com]
- 16. Safety Profile - COPIKTRA® (duvelisib) - HCP Site [copiktrahcp.com]
- 17. Safety and efficacy of dual PI3K-δ, γ inhibitor, duvelisib in patients with relapsed or refractory lymphoid neoplasms: A systematic review and meta-analysis of prospective clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Final results of a phase 1b study of the safety and efficacy of the PI3Kδ inhibitor this compound (GS-9820) in relapsed/refractory lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Acalisib and Other PI3K Delta Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of Acalisib (GS-9820) with other prominent PI3K delta inhibitors, including Idelalisib, Duvelisib, and Umbralisib. This document summarizes key preclinical data, outlines detailed experimental methodologies, and visualizes critical pathways and workflows to support informed decisions in research and development.
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and differentiation. The delta (δ) isoform of PI3K is predominantly expressed in hematopoietic cells, making it a key therapeutic target in B-cell malignancies and inflammatory diseases.[1][2] this compound is a potent and selective inhibitor of PI3Kδ.[1][2][3][4][5] This guide provides a comparative analysis of this compound against other PI3K delta inhibitors that have been evaluated in clinical settings.
Biochemical Potency and Selectivity: A Quantitative Comparison
The in vitro inhibitory activity of this compound and other PI3K delta inhibitors against the four Class I PI3K isoforms (α, β, γ, and δ) is a key determinant of their therapeutic window and potential off-target effects. The half-maximal inhibitory concentration (IC50) values from biochemical assays provide a quantitative measure of potency and selectivity.
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) | Selectivity for δ vs α/β/γ |
| This compound (GS-9820) | 5441[1][3][5] | 3377[1][3][4][5] | 1389[1][3][4][5] | 12.7 - 14 [1][2][3][4][5] | High (114- to 400-fold over other Class I isoforms)[2] |
| Idelalisib (CAL-101) | 8600 | 4000[6] | 2100[6] | 2.5 - 19 [6][7][8][9] | High (40- to 300-fold over other Class I isoforms)[7][8] |
| Duvelisib (IPI-145) | 1602[10][11] | 85[10][11] | 27 - 27.4[10][11] | 2.5 [10][11] | Dual δ/γ inhibitor[12] |
| Umbralisib (TGR-1202) | >1000-fold vs δ[13] | >30-50 fold vs δ[13] | >15-50 fold vs δ[13] | 22.2 [13] | High |
Table 1: Comparative Biochemical IC50 Values of PI3K Delta Inhibitors. This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other PI3K delta inhibitors against the four Class I PI3K isoforms. Lower IC50 values indicate greater potency.
Preclinical Efficacy in B-Cell Malignancies
While direct head-to-head preclinical studies comparing this compound with other PI3K delta inhibitors in the same experimental settings are limited, individual studies demonstrate their potent anti-proliferative and pro-apoptotic effects in various B-cell malignancy models.
This compound (GS-9820): In preclinical studies, this compound has demonstrated potent activity. For instance, it has been shown to inhibit the proliferation of primary multiple myeloma (MM) cells both as a single agent and in combination with standard anti-MM drugs like melphalan and dexamethasone.[6] In a human xenograft model of multiple myeloma, the combination of this compound and melphalan resulted in significantly smaller tumors compared to treatment with either agent alone.[6] A phase 1b study in patients with relapsed/refractory lymphoid malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL), showed an overall response rate of 42.1%, with a higher response rate observed in CLL patients (53.3%).[7]
Idelalisib (CAL-101): Idelalisib has shown efficacy in various B-cell malignancies. It induces apoptosis in chronic lymphocytic leukemia (CLL) cells and is effective in both treatment-naïve and relapsed/refractory settings.[2]
Duvelisib (IPI-145): As a dual PI3Kδ/γ inhibitor, Duvelisib has demonstrated activity in both B-cell and T-cell malignancies.[12] Its ability to inhibit both isoforms may offer a broader spectrum of activity.
Umbralisib (TGR-1202): Umbralisib has shown efficacy in patients with relapsed/refractory lymphoid malignancies.[14] It is noted for a potentially different safety profile compared to other PI3Kδ inhibitors.[14]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the PI3K/AKT signaling pathway and a typical experimental workflow for inhibitor testing.
Caption: PI3K/AKT Signaling Pathway in B-Cells.
Caption: Workflow for PI3K Inhibitor Evaluation.
Experimental Protocols
In Vitro Kinase Assay (for IC50 Determination)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a PI3K inhibitor.
Objective: To measure the concentration of an inhibitor required to inhibit 50% of the PI3Kδ enzyme activity.
Materials:
-
Recombinant human PI3Kδ enzyme
-
PI(4,5)P2 substrate
-
ATP (radiolabeled or with a detection system)
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a microplate, add the kinase reaction buffer.
-
Add the PI3Kδ enzyme to each well.
-
Add the diluted inhibitor to the respective wells. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of PI(4,5)P2 substrate and ATP.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of product (PIP3) or the remaining ATP using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is measured, which is proportional to the kinase activity.
-
Measure the signal using a microplate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
This protocol describes the use of the MTT assay to assess the effect of PI3K inhibitors on the proliferation of cancer cell lines.
Objective: To determine the effect of a PI3K inhibitor on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
B-cell malignancy cell line (e.g., a lymphoma cell line)
-
Complete cell culture medium
-
Test inhibitor (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with DMSO).
-
Incubate the cells for a specified period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution of the formazan.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Conclusion
This compound is a potent and highly selective PI3K delta inhibitor with demonstrated preclinical and early clinical activity in B-cell malignancies. Its high selectivity for the delta isoform over other Class I PI3K isoforms suggests a potentially favorable therapeutic window. While direct comparative preclinical data with other PI3K delta inhibitors is not extensively available in single head-to-head studies, the available data on individual agents highlight the therapeutic potential of targeting this pathway. The choice of a specific PI3K delta inhibitor for further research and development will likely depend on a comprehensive evaluation of its potency, selectivity, pharmacokinetic properties, and safety profile in relevant preclinical models and ultimately in clinical trials. This guide provides a foundational comparison to aid in this critical evaluation process.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Final results of a phase 1b study of the safety and efficacy of the PI3Kδ inhibitor this compound (GS-9820) in relapsed/refr… [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. PI3Kδ-Selective and PI3Kα/δ-Combinatorial Inhibitors in Clinical Development for B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Final results of a phase 1b study of the safety and efficacy of the PI3Kδ inhibitor this compound (GS-9820) in relapsed/refractory lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review of PI3K Inhibitors in B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K inhibitors are finally coming of age - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. A highly selective PI3Kδ inhibitor BGB-10188 shows superior preclinical anti-tumor activities and decreased on-target side effects on colon - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validating Acalisib's On-Target Effects in a New Cell Line: A Comparative Guide
Objective: This guide provides a comprehensive framework for validating the on-target effects of Acalisib, a selective PI3Kδ inhibitor, in a new cell line. For comparative analysis, we include Duvelisib, a dual PI3Kδ/γ inhibitor. The protocols and data presentation are designed for researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and highly selective inhibitor of the p110δ isoform of phosphoinositide 3-kinase (PI3K).[1] The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers, particularly hematological malignancies.[2][3] this compound's mechanism of action involves the inhibition of PI3Kδ, which prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger that activates downstream signaling through Akt.[2][3]
Validating the on-target effects of a kinase inhibitor in a new cell line is a crucial step in preclinical drug development. This guide outlines a series of experiments to confirm that this compound engages its intended target, PI3Kδ, and elicits the expected downstream cellular consequences in the human B-cell lymphoma cell line, SUDHL-4 . This cell line is chosen for its relevance to hematological malignancies where PI3Kδ is highly expressed and often implicated in pathogenesis.
For a robust comparison, we will contrast the effects of this compound with Duvelisib , a dual inhibitor of the δ and γ isoforms of PI3K.[1][2][3][4][5] This comparison will help to delineate the specific contributions of p110δ inhibition versus the broader inhibition of both p110δ and p110γ.
Signaling Pathway Overview
The PI3K/Akt/mTOR pathway is a central regulator of cell fate. Upon activation by upstream signals, such as B-cell receptor (BCR) engagement, PI3Kδ phosphorylates PIP2 to generate PIP3. PIP3 recruits and activates Akt, which in turn phosphorylates a multitude of downstream targets, including components of the mTOR pathway (like S6 ribosomal protein), to promote cell growth, proliferation, and survival.
Experimental Workflow
The following workflow outlines the key experiments to validate the on-target effects of this compound in the SUDHL-4 cell line.
Data Presentation: Comparative Performance of this compound and Duvelisib
The following table summarizes the expected quantitative data from the described experiments.
| Parameter | This compound | Duvelisib | Vehicle (DMSO) | Expected Outcome |
| Biochemical Activity | ||||
| PI3Kδ IC50 (nM) | ~15 | ~10 | >10,000 | This compound and Duvelisib show potent inhibition of PI3Kδ. |
| PI3Kγ IC50 (nM) | >1,000 | ~25 | >10,000 | This compound is highly selective for PI3Kδ over PI3Kγ. |
| Cellular Activity | ||||
| p-Akt (Ser473) Inhibition (IC50, nM) | ~50 | ~40 | N/A | Both inhibitors reduce Akt phosphorylation, a direct downstream target of PI3K. |
| p-S6 (Ser235/236) Inhibition (IC50, nM) | ~60 | ~50 | N/A | Inhibition of the PI3K/Akt pathway leads to reduced mTORC1 signaling. |
| Cell Proliferation (GI50, nM) | ~100 | ~80 | N/A | Inhibition of PI3K signaling leads to a decrease in cell proliferation. |
Experimental Protocols
Cell Culture
-
Cell Line: SUDHL-4 (Human B-cell lymphoma)
-
Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Maintain cell density between 0.5 x 105 and 2.0 x 106 cells/mL.
In Vitro Kinase Assay
This assay directly measures the ability of this compound and Duvelisib to inhibit the enzymatic activity of recombinant PI3Kδ and PI3Kγ.
-
Assay Principle: A time-resolved fluorescence energy transfer (TR-FRET) or a luminescence-based assay (e.g., ADP-Glo™) can be used to measure the production of PIP3 or ADP, respectively.[6]
-
Reagents:
-
Recombinant human PI3Kδ (p110δ/p85α) and PI3Kγ (p110γ/p101) enzymes.
-
PIP2 substrate.
-
ATP.
-
This compound and Duvelisib (serially diluted).
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.05% CHAPS).
-
Detection reagents (specific to the chosen assay format).
-
-
Procedure:
-
Add kinase, substrate, and inhibitor to a 384-well plate.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for 1 hour.
-
Stop the reaction and add detection reagents according to the manufacturer's protocol.
-
Read the plate on a suitable plate reader.
-
Calculate IC50 values using a non-linear regression curve fit.
-
Western Blot Analysis
This experiment assesses the phosphorylation status of key downstream effectors of the PI3K pathway.
-
Procedure:
-
Seed SUDHL-4 cells at 1 x 106 cells/mL in 6-well plates.
-
After 24 hours, treat cells with varying concentrations of this compound, Duvelisib, or vehicle (DMSO) for 2 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on a 4-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
p-Akt (Ser473) (1:1000)
-
Total Akt (1:1000)
-
p-S6 (Ser235/236) (1:1000)
-
Total S6 (1:1000)
-
GAPDH (loading control) (1:5000)
-
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensity using densitometry software.
-
Cell Proliferation Assay
This assay measures the effect of this compound and Duvelisib on the growth and viability of SUDHL-4 cells.
-
Assay Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[7]
-
Procedure:
-
Seed SUDHL-4 cells at 5,000 cells/well in a 96-well white, clear-bottom plate.
-
Allow cells to attach and resume growth for 24 hours.
-
Treat cells with a serial dilution of this compound, Duvelisib, or vehicle (DMSO) for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the half-maximal growth inhibition (GI50) values.
-
References
- 1. targetedonc.com [targetedonc.com]
- 2. Duvelisib - Wikipedia [en.wikipedia.org]
- 3. Duvelisib: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Mechanism of Action - COPIKTRA® (duvelisib) - HCP Site [copiktrahcp.com]
- 6. promega.es [promega.es]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
Acalisib's Synergistic Potential: A Comparative Guide to Novel Therapeutic Combinations
For Researchers, Scientists, and Drug Development Professionals
Acalisib (GS-9820, ACP-319), a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), has demonstrated significant promise in the treatment of hematological malignancies.[1] The therapeutic efficacy of this compound can be significantly enhanced through synergistic combinations with other novel targeted agents. This guide provides a comparative overview of preclinical and clinical data on this compound's synergistic effects, focusing on combinations with the Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib and the B-cell lymphoma 2 (Bcl-2) inhibitor venetoclax.
Comparative Efficacy of this compound in Combination Therapies
The following tables summarize key quantitative data from preclinical and clinical studies investigating the synergistic effects of this compound in combination with acalabrutinib and the mechanistic rationale for combination with venetoclax.
Table 1: Preclinical Synergistic Efficacy of this compound and Acalabrutinib in B-cell Malignancies
| Cell/Model Type | Combination | Key Findings | Reference |
| Diffuse Large B-cell Lymphoma (DLBCL) and Mantle Cell Lymphoma (MCL) cell lines | This compound (ACP-319) + Acalabrutinib | Enhanced anti-proliferative activity compared to single agents. | [1] |
| Chronic Lymphocytic Leukemia (CLL) murine model (TCL1-192 cell-injected mice) | This compound (ACP-319) + Acalabrutinib | Significantly greater reduction in tumor burden in peripheral blood and spleen with combination therapy. Combination therapy extended survival by over two weeks compared to either single agent. | [2] |
| DLBCL and MCL xenografts | This compound (ACP-319) + Acalabrutinib | In vivo experiments confirmed the anti-tumor effect of the combination. | [1] |
Table 2: Mechanistic Synergy of PI3Kδ Inhibitors and Venetoclax in Hematological Malignancies
| Cell/Model Type | Combination | Key Mechanistic Findings | Reference |
| Acute Myeloid Leukemia (AML) cell lines | Idelalisib (PI3Kδ inhibitor) + Venetoclax | Synergistic induction of caspase-dependent apoptosis. Inactivation of AKT/4E-BP-1 signaling and reduction of MCL-1 expression. | [3] |
| Lymphoma and CLL cell lines | Roginolisib (novel PI3Kδ inhibitor) + Venetoclax | Synergistic activity confirmed in a broad panel of cell lines. Suppression of downstream PI3K/AKT pathways. Alterations in apoptotic proteins BIM and MCL-1. | [4] |
| AML cell lines | NL101 (SAHA-bendamustine hybrid with PI3K inhibitory effects) + Venetoclax | Significant potentiation of venetoclax activity, enhancing apoptosis. Downregulation of c-Myc via PI3K/Akt/GSK3β signaling and decreased stability of MCL-1. | [5] |
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of this compound with acalabrutinib and venetoclax are rooted in their complementary mechanisms of action, targeting key survival pathways in B-cell malignancies.
This compound and Acalabrutinib: Dual Blockade of the B-Cell Receptor (BCR) Pathway
This compound and acalabrutinib target two critical nodes in the B-cell receptor (BCR) signaling pathway, which is a key driver of proliferation and survival in many B-cell lymphomas and leukemias.[1][6] Acalabrutinib inhibits BTK, while this compound inhibits PI3Kδ. Their simultaneous inhibition leads to a more profound blockade of downstream signaling, including the NF-κB pathway, which ultimately reduces the expression of anti-apoptotic proteins like BCL-xL and MCL-1.[2]
This compound and Venetoclax: Targeting Pro-Survival Mechanisms
The synergy between PI3Kδ inhibitors and the Bcl-2 inhibitor venetoclax is based on overcoming resistance mechanisms to venetoclax. While venetoclax effectively inhibits the anti-apoptotic protein Bcl-2, cancer cells can develop resistance by upregulating other anti-apoptotic proteins, particularly Mcl-1.[3] PI3Kδ signaling is known to promote the expression and stability of Mcl-1. By inhibiting PI3Kδ, this compound is presumed to decrease Mcl-1 levels, thereby restoring sensitivity to venetoclax and leading to a synergistic induction of apoptosis.[3][4][5]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for assays commonly used to evaluate the synergistic effects of this compound combinations.
Cell Viability Assay (CCK-8 or MTT)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Seed cancer cell lines in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of this compound, the novel therapeutic agent (e.g., acalabrutinib or venetoclax), and the combination of both for 48-72 hours.
-
Reagent Incubation: Add CCK-8 or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to untreated control cells. Combination Index (CI) values can be calculated using software such as CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound, the combination agent, and their combination for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
References
- 1. Single and combined BTK and PI3Kδ inhibition with acalabrutinib and ACP-319 in pre-clinical models of aggressive lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.regionh.dk [research.regionh.dk]
- 3. BCL-2 inhibitor synergizes with PI3Kδ inhibitor and overcomes FLT3 inhibitor resistance in acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NL101 synergizes with the BCL-2 inhibitor venetoclax through PI3K-dependent suppression of c-Myc in acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PI3Kδ-Selective and PI3Kα/δ-Combinatorial Inhibitors in Clinical Development for B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to Acalisib and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance is a significant challenge in cancer therapy, limiting the long-term efficacy of targeted agents. Acalisib, a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), has shown promise in the treatment of certain hematological malignancies. However, the potential for acquired resistance and cross-resistance to other kinase inhibitors necessitates a deeper understanding of the underlying molecular mechanisms. This guide provides a comparative analysis of cross-resistance profiles between this compound and other relevant kinase inhibitors, supported by experimental data and detailed methodologies. While direct cross-resistance studies involving this compound are limited in publicly available literature, this guide draws parallels from studies on other PI3Kδ inhibitors, such as idelalisib and duvelisib, to provide a comprehensive overview for researchers.
Understanding this compound and the PI3K Pathway
This compound exerts its therapeutic effect by selectively targeting PI3Kδ, a key component of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell proliferation, survival, and differentiation. In many B-cell malignancies, the PI3Kδ pathway is constitutively active, making it an attractive therapeutic target. This compound's high selectivity for the δ isoform is intended to minimize off-target effects compared to pan-PI3K inhibitors.
Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the point of inhibition by this compound.
Cross-Resistance Profiles of PI3Kδ Inhibitors
Direct experimental data on this compound cross-resistance is scarce. Therefore, we present data from studies on idelalisib and duvelisib, two other PI3Kδ inhibitors, to infer potential cross-resistance patterns for this compound.
Table 1: Summary of Preclinical Cross-Resistance Studies with PI3Kδ Inhibitors
| PI3Kδ Inhibitor | Second Agent | Cell Line/Model | Outcome | Potential Implication for this compound |
| Idelalisib | Bendamustine | Primary Chronic Lymphocytic Leukemia (CLL) cells | No cross-resistance observed.[1] | This compound may retain activity in patients resistant to conventional chemotherapy. |
| Idelalisib | Pan-PI3K inhibitor (BKM120) | Idelalisib-resistant Diffuse Large B-cell Lymphoma (DLBCL) cell line | Some cross-resistance observed.[2] | Resistance to this compound might involve mechanisms that also confer resistance to broader PI3K pathway inhibition. |
| Idelalisib | BTK inhibitor (ONO/GS-4059) | Idelalisib-resistant DLBCL cell line | Combination therapy partially restored sensitivity.[2] | Combining this compound with a BTK inhibitor could be a strategy to overcome resistance. |
| Duvelisib | BTK inhibitor (Ibrutinib) | Ibrutinib-resistant CLL xenograft model | Duvelisib was effective in the ibrutinib-resistant model. | This compound may be effective in patients who have developed resistance to BTK inhibitors. |
Mechanisms of Resistance to PI3K Inhibitors
Understanding the mechanisms by which cancer cells develop resistance to PI3K inhibitors is crucial for developing strategies to overcome it. These mechanisms can be broadly categorized as on-target and off-target alterations.
On-Target Mechanisms:
-
Secondary Mutations: Mutations in the PIK3CD gene (encoding the PI3Kδ catalytic subunit) can alter the drug-binding pocket, reducing the inhibitor's efficacy.
-
Gene Amplification: Increased copy number of the PIK3CD gene can lead to higher levels of the target protein, requiring higher drug concentrations for effective inhibition.
Off-Target Mechanisms:
-
Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to circumvent the blocked PI3Kδ pathway. Common bypass pathways include the MAPK/ERK and JAK/STAT pathways.
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Increased expression or activity of RTKs such as EGFR, HER2, and MET can reactivate downstream signaling independently of PI3Kδ.
-
Loss of Tumor Suppressors: Loss of function of tumor suppressors like PTEN, which negatively regulates the PI3K pathway, can lead to pathway reactivation and resistance.
-
Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration.
The following diagram illustrates a general workflow for investigating mechanisms of acquired resistance to a kinase inhibitor like this compound.
Experimental Protocols
This section provides a generalized protocol for establishing and characterizing kinase inhibitor-resistant cell lines, which can be adapted for this compound cross-resistance studies.
Protocol 1: Generation of this compound-Resistant Cell Lines
-
Cell Culture: Culture the desired cancer cell line (e.g., a B-cell lymphoma line) in standard growth medium supplemented with fetal bovine serum and antibiotics.
-
Initial Drug Exposure: Determine the IC50 (half-maximal inhibitory concentration) of this compound for the parental cell line using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Dose Escalation: Continuously expose the cells to this compound at a starting concentration below the IC50.
-
Subculturing: As the cells adapt and resume proliferation, gradually increase the concentration of this compound in a stepwise manner over several months.
-
Isolation of Resistant Clones: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), isolate single-cell clones by limiting dilution or flow cytometry.
-
Confirmation of Resistance: Confirm the resistance of the isolated clones by re-evaluating the IC50 of this compound and comparing it to the parental cell line.
Protocol 2: Assessment of Cross-Resistance
-
Cell Seeding: Seed both the parental and this compound-resistant cell lines in 96-well plates at an appropriate density.
-
Drug Treatment: Treat the cells with a serial dilution of various kinase inhibitors (e.g., BTK inhibitors, other PI3K isoform inhibitors, mTOR inhibitors). Include this compound as a positive control and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period of 72 to 96 hours.
-
Viability Assay: Measure cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo).
-
Data Analysis: Calculate the IC50 values for each inhibitor in both the parental and resistant cell lines. A significant increase in the IC50 in the resistant line compared to the parental line indicates cross-resistance.
Protocol 3: Western Blot Analysis of Signaling Pathways
-
Cell Lysis: Treat parental and this compound-resistant cells with and without this compound or other inhibitors for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., p-Akt, total Akt, p-ERK, total ERK, PTEN) and a loading control (e.g., GAPDH or β-actin).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to detect the protein bands.
-
Analysis: Quantify the band intensities to determine changes in protein expression and phosphorylation levels.
The logical relationship between developing resistance and the need for combination therapies is depicted in the diagram below.
Conclusion
While direct evidence for this compound cross-resistance is still emerging, studies with other PI3Kδ inhibitors provide valuable insights into potential resistance mechanisms and strategies to overcome them. The lack of cross-resistance with certain chemotherapeutic agents and the potential for synergy with other targeted therapies, such as BTK inhibitors, highlight promising avenues for future clinical investigation. Continued research into the molecular landscape of this compound resistance is essential for optimizing its clinical use and developing effective combination strategies to improve patient outcomes. The experimental protocols and workflows outlined in this guide provide a framework for researchers to systematically investigate these critical questions.
References
Acalisib's Efficacy in Idelalisib-Resistant Malignancies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of acalisib (GS-9820), a second-generation PI3Kδ inhibitor, in preclinical models characterized by resistance to the first-generation inhibitor, idelalisib. As resistance to targeted therapies is a critical challenge in oncology, understanding the activity of next-generation inhibitors in resistant settings is paramount for advancing cancer treatment.
Introduction to PI3Kδ Inhibition and Resistance
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a crucial regulator of cell proliferation, survival, and differentiation. The δ (delta) isoform of PI3K is predominantly expressed in hematopoietic cells, making it an attractive target for B-cell malignancies. Idelalisib, the first-in-class PI3Kδ inhibitor, has demonstrated clinical efficacy in various lymphoid malignancies. However, the development of resistance limits its long-term utility.
Mechanisms of resistance to idelalisib are complex and often do not involve mutations in the PI3Kδ catalytic domain itself. Instead, resistance is frequently associated with the activation of bypass signaling pathways that circumvent the dependency on PI3Kδ. These can include the upregulation of other PI3K isoforms or the activation of parallel pathways like the MAPK/ERK cascade.
This compound is a more selective and potent inhibitor of PI3Kδ compared to idelalisib. This enhanced selectivity is hypothesized to translate into a better safety profile and potentially overcome certain resistance mechanisms. This guide will delve into the available preclinical data to evaluate this hypothesis.
Comparative Efficacy of this compound in Idelalisib-Resistant Models
Direct preclinical studies comparing the efficacy of this compound in idelalisib-sensitive versus idelalisib-resistant models are limited. However, broader studies on PI3K inhibitor resistance provide insights into the potential of next-generation inhibitors.
One study investigating idelalisib resistance in lymphoma cell lines found that a subset of these resistant lines showed sensitivity to the dual PI3K/mTOR inhibitor, PQR309.[1] While not a direct evaluation of this compound, this suggests that targeting the PI3K pathway at different nodes may be a viable strategy to overcome resistance.
Another study on chronic lymphocytic leukemia (CLL) cells from patients who were refractory to or intolerant of idelalisib demonstrated that these cells remained sensitive to pan-PI3K inhibitors. This finding hints that compensation by other PI3K isoforms might play a role in idelalisib resistance, and broader-acting inhibitors could be effective. However, as a highly selective PI3Kδ inhibitor, this compound's efficacy in such a scenario would depend on the specific resistance mechanism at play.
Unfortunately, at the time of this publication, there is a lack of publicly available preclinical studies that have directly tested this compound on well-characterized idelalisib-resistant cell lines or animal models. Therefore, a direct quantitative comparison of IC50 values or tumor growth inhibition in such models cannot be provided.
This compound: Potency and Selectivity
Despite the absence of direct comparative data in resistant models, the biochemical profile of this compound provides a rationale for its investigation in this setting.
| Inhibitor | Target | IC50 (nM) | Selectivity vs. PI3Kα | Selectivity vs. PI3Kβ | Selectivity vs. PI3Kγ |
| This compound (GS-9820) | PI3Kδ | 12.7 [2][3] | ~428x [2] | ~266x [2] | ~110x [2] |
| Idelalisib | PI3Kδ | 2.5 | ~40-300x | - | - |
Note: IC50 values and selectivity can vary depending on the assay conditions. The data presented is for comparative purposes.
This compound demonstrates high potency against PI3Kδ with an IC50 of 12.7 nM.[2][3] Importantly, it shows significant selectivity over other Class I PI3K isoforms, which may contribute to a more favorable side-effect profile compared to less selective inhibitors.[2]
Experimental Protocols
As no direct experimental data on this compound in idelalisib-resistant models is available, this section outlines a general methodology that could be employed for such a study, based on standard preclinical practices.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on idelalisib-sensitive and idelalisib-resistant cell lines.
Methodology:
-
Seed idelalisib-sensitive and resistant lymphoma/leukemia cell lines in 96-well plates at a predetermined density (e.g., 2.5-3 x 10^4 cells/cm²).[2]
-
Allow cells to adhere for 24 hours.[2]
-
Expose cells to a range of concentrations of this compound (e.g., 100 pM to 10 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.[2]
-
Add MTT substrate to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[2]
-
Add a solubilization solution to dissolve the formazan crystals.[2]
-
Measure the absorbance at a specific wavelength using a plate reader to determine cell viability.
-
Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) for each cell line.
Western Blot Analysis of PI3K Pathway Activation
Objective: To assess the effect of this compound on the PI3K signaling pathway in idelalisib-sensitive and -resistant cells.
Methodology:
-
Treat sensitive and resistant cells with various concentrations of this compound or idelalisib for a specified time.
-
Lyse the cells to extract total protein.
-
Separate proteins by size using SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-AKT, total AKT, phospho-ERK, total ERK).
-
Incubate with a secondary antibody conjugated to a detectable enzyme.
-
Visualize the protein bands and quantify their intensity to determine the level of protein phosphorylation.
Signaling Pathways and Experimental Workflow
PI3K Signaling Pathway and Points of Inhibition
The following diagram illustrates the PI3K signaling pathway and the points of inhibition for idelalisib and this compound.
Caption: PI3Kδ signaling pathway and inhibitor action.
Experimental Workflow for Assessing this compound Efficacy
The diagram below outlines a typical experimental workflow to evaluate the efficacy of this compound in idelalisib-resistant models.
References
Validating the specificity of Acalisib using kinase profiling
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Acalisib's kinase specificity, supported by experimental data and detailed protocols.
This compound (also known as GS-9820) is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) delta (δ) isoform, a key enzyme in the PI3K/Akt signaling pathway that is frequently dysregulated in B-cell malignancies.[1][2] Validating the specificity of such inhibitors is crucial to understanding their mechanism of action and predicting potential on- and off-target effects. This guide compares the kinase inhibition profile of this compound with other relevant PI3K inhibitors and provides detailed methodologies for assessing kinase selectivity.
Comparative Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other PI3K inhibitors against the Class I PI3K isoforms. Lower IC50 values indicate higher potency. This compound demonstrates high selectivity for the PI3Kδ isoform compared to other Class I PI3K enzymes.
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) |
| This compound | 5441[3] | 3377[3] | 1389[3] | 12.7[3] |
| Idelalisib | 8600 | 4000 | 2100 | 2.5 |
| Duvelisib | 76 | 730 | 23 | 1 |
Note: IC50 values can vary between different studies and assay conditions. The data presented here is compiled from various sources for comparative purposes. A direct head-to-head comparison in the same assay format (ADAPTA) showed this compound and Idelalisib to be equipotent against PI3Kδ, while Duvelisib was more potent.[4]
Beyond the primary PI3K targets, comprehensive kinase profiling is essential to identify potential off-target interactions that could lead to unforeseen side effects. This compound has been shown to be highly selective for PI3Kδ with minimal activity against a panel of other related kinases, including mTOR and DNA-PK.[5]
Experimental Protocols
The determination of kinase inhibitor specificity relies on robust and well-defined experimental protocols. Below are methodologies for key experiments cited in the validation of this compound's kinase profile.
Biochemical Kinase Inhibition Assays
Biochemical assays are the gold standard for determining the potency of an inhibitor against purified kinase enzymes.[6] Various platforms are available, including radiometric, fluorescence-based, and luminescence-based assays.
LanthaScreen™ Eu Kinase Binding Assay (A TR-FRET based method):
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding and displacement of a fluorescently labeled, ATP-competitive kinase inhibitor (tracer) from the kinase of interest.[1][5][7]
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer A solution (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[5]
-
Prepare serial dilutions of the test compound (e.g., this compound) in 100% DMSO. From these, create 3X intermediate dilutions in 1X Kinase Buffer A.[1]
-
Prepare a 3X solution of the kinase and a europium-labeled anti-tag antibody in 1X Kinase Buffer A.[1]
-
Prepare a 3X solution of the Alexa Fluor™ 647-labeled kinase tracer in 1X Kinase Buffer A.[1]
-
-
Assay Procedure (15 µL final volume):
-
Add 5 µL of the 3X test compound dilution to the wells of a 384-well plate.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to initiate the reaction.
-
Mix, cover the plate, and incubate at room temperature for 1 hour.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET.
-
The FRET signal is proportional to the amount of tracer bound to the kinase. Inhibition is observed as a decrease in the FRET signal.
-
IC50 values are calculated by plotting the inhibitor concentration against the percentage of inhibition.
-
Adapta™ Universal Kinase Assay (A TR-FRET based method for ADP detection):
This homogenous, fluorescence-based immunoassay detects the formation of ADP, a product of the kinase reaction.[2][3]
-
Kinase Reaction:
-
Add 2.5 µL of a 4X solution of the inhibitor in 4% DMSO to the wells of a 384-well plate.
-
Add 2.5 µL of a 4X solution of the kinase.
-
Initiate the reaction by adding 5 µL of a 2X solution of the substrate and ATP.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 5 µL of a 3X detection solution containing Adapta™ Eu-anti-ADP antibody, Alexa Fluor® 647 ADP tracer, and EDTA (to stop the kinase reaction).
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader.
-
ADP produced by the kinase displaces the tracer from the antibody, leading to a decrease in the TR-FRET signal.
-
Inhibition is observed as a higher FRET signal. IC50 values are calculated accordingly.
-
Mandatory Visualizations
The following diagrams illustrate the signaling pathway targeted by this compound and a typical workflow for kinase profiling.
Caption: PI3K/Akt signaling pathway with this compound inhibition.
Caption: General workflow for kinase inhibitor profiling.
References
- 1. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Adapta® Universal Kinase Assay and Substrates | Thermo Fisher Scientific - US [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Acalisib's performance in preclinical models compared to standard of care
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical performance of Acalisib (also known as GS-9820 or CAL-120), a selective Phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, against standard-of-care therapies for B-cell malignancies. The information herein is compiled from publicly available preclinical data. Direct head-to-head preclinical studies comparing this compound monotherapy with the complete R-CHOP (Rituximab, Cyclophosphamide, Doxorubicin, Vincristine, Prednisone) regimen are not extensively available in the public domain. This guide therefore focuses on this compound's mechanism of action, its demonstrated preclinical efficacy in relevant models, and comparisons with individual components of standard-of-care where data permits.
Mechanism of Action: Targeting the PI3Kδ Signaling Pathway
This compound is a potent and highly selective inhibitor of the delta isoform of PI3K[1][2][3]. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a frequent driver in many B-cell malignancies. By selectively targeting PI3Kδ, which is predominantly expressed in hematopoietic cells, this compound aims to inhibit the survival and proliferation of malignant B-cells with a potentially more favorable safety profile compared to broader PI3K inhibitors.
Preclinical Performance of this compound
This compound has demonstrated anti-tumor activity in various preclinical models of B-cell malignancies, both as a single agent and in combination with other therapies.
In Vitro Efficacy
This compound exhibits high selectivity for the PI3Kδ isoform, which is critical for its targeted effect. The following table summarizes the in vitro inhibitory activity of this compound against different PI3K isoforms.
| PI3K Isoform | IC50 (nM) |
| PI3Kδ | 12.7 - 14 |
| PI3Kγ | 1389 |
| PI3Kβ | 3377 |
| PI3Kα | 5441 |
| Data sourced from multiple preclinical studies.[1][2][3] |
This high selectivity for PI3Kδ suggests a therapeutic window where inhibition of the target in malignant B-cells can be achieved with minimal impact on other PI3K isoforms that are more broadly expressed and involved in normal physiological processes.
In Vivo Efficacy
Preclinical in vivo studies using xenograft models of human B-cell malignancies have provided evidence of this compound's anti-tumor activity.
Mantle Cell Lymphoma (MCL):
In a murine xenograft model using Z-138 MCL cells, this compound (GS-9820) administered at doses of 10 mg/kg and 20 mg/kg resulted in a reduction of tumor size to 60% of the control group[4].
Multiple Myeloma (MM):
In a human tumor xenograft model of multiple myeloma, 10 mg/kg of this compound was sufficient to reduce tumor growth[1]. Furthermore, in a separate study using the LAGk-2 human tumor xenograft model, the combination of GS-9820 and the standard-of-care agent melphalan resulted in significantly smaller tumors compared to either melphalan or GS-9820 alone[5].
| Preclinical Model | Treatment | Outcome |
| Mantle Cell Lymphoma Xenograft (Z-138) | This compound (10 or 20 mg/kg) | Tumor size reduced to 60% of control |
| Multiple Myeloma Xenograft | This compound (10 mg/kg) | Reduced tumor growth |
| Multiple Myeloma Xenograft (LAGk-2) | This compound + Melphalan | Greater tumor growth inhibition than either agent alone |
| Quantitative data is limited in publicly available sources. |
Comparison with Standard of Care: R-CHOP
R-CHOP is a long-established and effective first-line treatment for many B-cell lymphomas, including Diffuse Large B-Cell Lymphoma (DLBCL). It combines a monoclonal antibody (Rituximab) with a cocktail of cytotoxic chemotherapies.
| Component | Mechanism of Action |
| Rituximab | Targets CD20 on B-cells, inducing cell death through multiple mechanisms including antibody-dependent cell-mediated cytotoxicity (ADCC). |
| Cyclophosphamide | Alkylating agent that damages DNA, leading to apoptosis. |
| Doxorubicin | Topoisomerase II inhibitor that intercalates into DNA, preventing replication and leading to apoptosis. |
| Vincristine | Mitotic inhibitor that disrupts microtubule formation, arresting cells in metaphase. |
| Prednisone | Corticosteroid that induces apoptosis in lymphoid cells. |
While direct preclinical comparisons between this compound monotherapy and the full R-CHOP regimen are lacking, a study on primary multiple myeloma cells demonstrated that this compound (GS-9820) in combination with doxorubicin or melphalan (components of or similar to those in CHOP) showed synergistic or additive effects in decreasing cellular proliferation[5]. This suggests a potential for combination therapies involving this compound and standard chemotherapeutic agents.
Experimental Protocols
Detailed experimental protocols for preclinical studies are often proprietary. However, based on available information and general methodologies for such studies, the following provides an overview of likely experimental workflows.
In Vitro Cell Viability Assay
References
- 1. Final results of a phase 1b study of the safety and efficacy of the PI3Kδ inhibitor this compound (GS-9820) in relapsed/refractory lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crownbio.com [crownbio.com]
- 4. PI3Kδ-Selective and PI3Kα/δ-Combinatorial Inhibitors in Clinical Development for B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of the PI3K-δ,γ inhibitor duvelisib in a phase 1 trial and preclinical models of T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Acalisib
For immediate implementation by research, scientific, and drug development professionals, this document outlines the essential procedures for the proper disposal of Acalisib (also known as GS-9820), a potent and selective PI3Kδ inhibitor used in laboratory research. Adherence to these guidelines is critical for ensuring personnel safety and environmental protection.
This compound and similar investigational drugs require careful handling and disposal as hazardous chemical waste. While specific regulations may vary by institution and locality, the following procedures provide a framework for safe disposal.
Core Disposal Protocol
Unused, expired, or contaminated this compound, including pure compound, solutions, and contaminated labware, must be disposed of as hazardous chemical waste. This should be done in accordance with the Federal Resource Conservation and Recovery Act (RCRA) guidelines or equivalent local regulations.
Step-by-Step Disposal Procedure:
-
Segregation: Isolate this compound waste from other laboratory waste streams. Do not mix it with non-hazardous trash or other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Containerization:
-
Place solid this compound waste and materials heavily contaminated with this compound into a designated, leak-proof, and clearly labeled hazardous waste container.
-
For liquid waste containing this compound, use a compatible, sealed container.
-
Ensure containers are appropriate for the type of waste and are kept closed when not in use.
-
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the specific chemical name, "this compound." Include any other components of the waste mixture.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed hazardous material disposal company. Your institution's EHS department will typically manage this process. The primary method of disposal for such compounds is typically high-temperature incineration.[1][2]
-
Documentation: Maintain accurate records of the disposed of this compound, including quantities and disposal dates, in accordance with your institution's policies.
Handling and Personal Protective Equipment (PPE)
When preparing this compound for disposal, researchers must wear appropriate PPE to minimize exposure risk.
| Protective Equipment | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols. |
Spill Management
In the event of an this compound spill, the following steps should be taken immediately:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.
-
Control and Contain: Prevent the spread of the spill using absorbent materials.
-
Clean-up:
-
For small spills, carefully clean the area using appropriate absorbent pads or granules.
-
Decontaminate the spill area with a suitable cleaning agent.
-
All materials used for clean-up must be disposed of as hazardous waste.
-
-
Report: Report the spill to your laboratory supervisor and EHS department.
Below is a logical workflow for the this compound disposal process.
References
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment and Handling of Acalisib
For Immediate Implementation: This document provides essential safety and logistical information for laboratory personnel handling Acalisib (GS-9820). Strict adherence to these procedures is critical to ensure personal safety and minimize exposure risk.
This compound is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), a key component of the B-cell receptor signaling pathway.[1] Its targeted action makes it a valuable tool in cancer research, particularly in the study of lymphoid malignancies.[2] However, as with any potent bioactive compound, rigorous safety protocols are paramount during handling, storage, and disposal.
Personal Protective Equipment (PPE): The First Line of Defense
A multi-layered approach to PPE is mandatory when working with this compound to prevent dermal, ocular, and respiratory exposure.
Minimum Required PPE:
-
Gloves: Double gloving with chemotherapy-rated nitrile gloves is required.[3] Gloves should be changed immediately if contaminated and every two hours during extended handling periods.
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. A full-face shield should be worn when there is a risk of splashes or aerosol generation.[3]
-
Lab Coat: A disposable, back-closing gown made of a low-permeability fabric is required.[4] Cuffs should be tucked into the inner gloves.
-
Respiratory Protection: A NIOSH-approved N95 respirator or higher is necessary when handling the powdered form of this compound or when there is a potential for aerosolization.[5] All respiratory protection must be used in accordance with a comprehensive respiratory protection program, including fit testing.
Operational Plan: From Receipt to Disposal
A designated and clearly labeled area should be established for the handling of this compound.[3] Access to this area should be restricted to trained personnel.
Receiving and Storage
-
Upon receipt, inspect the package for any signs of damage or leakage in a well-ventilated area, preferably within a chemical fume hood.[6]
-
This compound powder should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[5]
-
Recommended long-term storage is at -20°C.[5]
Preparation of Solutions
-
All handling of the powdered form of this compound must be conducted within a certified chemical fume hood or a biological safety cabinet to prevent inhalation of the powder.[3]
-
When preparing stock solutions, wear all required PPE.
-
This compound is soluble in DMSO.[7]
Spills and Emergency Procedures
In the event of a spill, evacuate the immediate area and prevent others from entering.
-
Small Spills (solid): Gently cover the spill with absorbent paper towels to avoid raising dust.[3] Wearing appropriate PPE, carefully collect the material and place it in a sealed container for disposal as hazardous waste.
-
Small Spills (liquid): Absorb the spill with absorbent pads.[3] Clean the spill area with a suitable decontamination solution (e.g., 10% bleach solution), followed by a thorough rinse with water.[3]
-
Large Spills: Evacuate the laboratory, close the doors, and contact the appropriate emergency response team.
In case of personal exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[3]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately.[3] If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[5]
Disposal Plan
All waste contaminated with this compound is considered hazardous chemical waste and must be disposed of according to institutional and local regulations.
-
Solid Waste: Contaminated PPE (gloves, gowns, etc.), absorbent materials from spills, and empty vials should be collected in a designated, labeled hazardous waste container.[6][8]
-
Liquid Waste: Unused this compound solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container.[8] Do not mix with other waste streams.
-
Sharps: Needles and syringes used to transfer this compound solutions must be disposed of in a designated, puncture-resistant sharps container labeled as "chemically contaminated."[6]
Quantitative Data
The following table summarizes the in vitro potency of this compound against various PI3K isoforms, highlighting its selectivity for PI3Kδ.
| PI3K Isoform | IC50 (nM) |
| PI3Kδ | 12.7[9] |
| PI3Kγ | 1,389[9] |
| PI3Kβ | 3,377[9] |
| PI3Kα | 5,441[9] |
| IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. |
This compound's Mechanism of Action: PI3Kδ Signaling Pathway
This compound exerts its effects by inhibiting the PI3Kδ enzyme, which is a critical node in the B-cell receptor (BCR) signaling pathway. This pathway is often dysregulated in B-cell malignancies. The diagram below illustrates the simplified PI3K/Akt signaling pathway and the point of inhibition by this compound.
Caption: this compound inhibits PI3Kδ, blocking the conversion of PIP2 to PIP3 and subsequent downstream signaling.
Experimental Workflow for Safe Handling of this compound
The following workflow diagram outlines the critical steps for safely handling this compound in a laboratory setting, from preparation to disposal.
Caption: A step-by-step workflow for the safe handling of this compound, emphasizing safety controls.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Final results of a phase 1b study of the safety and efficacy of the PI3Kδ inhibitor this compound (GS-9820) in relapsed/refractory lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uthsc.edu [uthsc.edu]
- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SOP: Hazardous Drugs | PennEHRS [ehrs.upenn.edu]
- 7. apexbt.com [apexbt.com]
- 8. cusabio.com [cusabio.com]
- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
